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  • Product: 4,4'-Sulfonylbis(2-methylphenol)
  • CAS: 16346-97-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,4'-Sulfonylbis(2-methylphenol)

This guide provides a comprehensive technical overview of 4,4'-Sulfonylbis(2-methylphenol), a bisphenol compound of increasing interest in materials science and chemical synthesis. This document is intended for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4,4'-Sulfonylbis(2-methylphenol), a bisphenol compound of increasing interest in materials science and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into its chemical properties, synthesis, mechanisms of action, and applications, with a particular focus on its role as a developer in thermal printing technologies.

Introduction and Core Chemical Properties

4,4'-Sulfonylbis(2-methylphenol), also known as 3,3'-Dimethyl-4,4'-dihydroxydiphenyl sulfone or Bis(3-methyl-4-hydroxyphenyl)sulfone, is an aromatic organic compound. Structurally, it is a derivative of Bisphenol S (BPS), featuring a methyl group ortho to each hydroxyl group on the two phenyl rings. This substitution influences its steric and electronic properties, which in turn affect its reactivity and physical characteristics.

The presence of the electron-withdrawing sulfonyl group and the electron-donating hydroxyl and methyl groups creates a molecule with distinct chemical functionalities, making it a valuable building block in polymer chemistry and a functional component in various applications.

Below is a diagram illustrating the chemical structure of 4,4'-Sulfonylbis(2-methylphenol).

4_4_Sulfonylbis_2_methylphenol_Structure C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 C5 C C4->C5 S1 S C4->S1 C6 C C5->C6 C6->C1 H1 H O1->H1 H2 H C7->H2 H3 H C7->H3 H4 H C7->H4 O2 O S1->O2 =O O3 O S1->O3 =O C8 C S1->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C14 C C10->C14 C12 C C11->C12 O4 O C11->O4 C13 C C12->C13 C13->C8 H5 H O4->H5 H6 H C14->H6 H7 H C14->H7 H8 H C14->H8

Caption: Chemical structure of 4,4'-Sulfonylbis(2-methylphenol).

A summary of its key chemical properties is provided in the table below.

PropertyValueSource
CAS Number 16346-97-7
Molecular Formula O₂S[C₆H₃(CH₃)OH]₂
Molecular Weight 278.32 g/mol
Melting Point 273-276 °C
Appearance White to off-white powderInferred from similar compounds
Solubility Sparingly soluble in water, soluble in organic solvents like alcohols and ketonesInferred from BPS data

Synthesis of 4,4'-Sulfonylbis(2-methylphenol)

While a specific, publicly available, detailed laboratory synthesis protocol for 4,4'-Sulfonylbis(2-methylphenol) is not readily found in peer-reviewed literature, a plausible and efficient synthesis can be extrapolated from established methods for producing its parent compound, Bisphenol S, and other analogous bisphenols. The most common industrial synthesis of bisphenols involves the acid-catalyzed condensation of a phenol with a ketone or, in the case of sulfonylbisphenols, with sulfuric acid.

Proposed Synthesis Pathway: Electrophilic Aromatic Substitution

The synthesis of 4,4'-Sulfonylbis(2-methylphenol) can be achieved through the reaction of 2-methylphenol (o-cresol) with concentrated sulfuric acid. This reaction is an electrophilic aromatic substitution where the sulfonyl group acts as the electrophile.

The overall reaction is as follows:

2 C₇H₈O + H₂SO₄ → C₁₄H₁₄O₄S + 2 H₂O

The diagram below illustrates the proposed reaction workflow.

Synthesis_Workflow Reactants 2-Methylphenol (o-cresol) Concentrated Sulfuric Acid Reaction Reaction Vessel - Controlled Temperature - Stirring Reactants->Reaction Dehydration Dehydration (e.g., azeotropic distillation) Reaction->Dehydration Isomerization Isomerization (optional, to maximize 4,4' isomer) Dehydration->Isomerization Purification Purification - Crystallization - Washing - Drying Isomerization->Purification Product 4,4'-Sulfonylbis(2-methylphenol) Purification->Product

Caption: Proposed workflow for the synthesis of 4,4'-Sulfonylbis(2-methylphenol).

Detailed Experimental Protocol (Proposed)

This protocol is based on similar procedures for the synthesis of Bisphenol S.[1][2]

Materials:

  • 2-Methylphenol (o-cresol)

  • Concentrated sulfuric acid (98%)

  • Dehydrating agent (e.g., mesitylene)

  • Methanol-water mixture (for crystallization)

  • Activated carbon

  • Sodium hydroxide solution (30%)

Procedure:

  • Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a Dean-Stark apparatus with a condenser, charge 2-methylphenol and the dehydrating agent (mesitylene).

  • Reaction Initiation: Heat the mixture to approximately 100°C with vigorous stirring. Slowly add concentrated sulfuric acid dropwise from the dropping funnel, maintaining the temperature.

  • Dehydration and Reaction Progression: After the addition of sulfuric acid is complete, gradually raise the temperature to 145-165°C. The water produced during the reaction will be removed azeotropically with the mesitylene and collected in the Dean-Stark trap. Continue the reaction for several hours until the theoretical amount of water is collected.

  • Isomerization (Optional): To maximize the yield of the desired 4,4'-isomer, the reaction mixture can be held at an elevated temperature (e.g., 165-170°C) for an extended period to promote the isomerization of any 2,4'-isomer formed.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the mesitylene by distillation, initially at atmospheric pressure and then under reduced pressure.

  • Crystallization and Purification:

    • Cool the residue to 60-70°C and add a methanol-water mixture.

    • Stir to dissolve the crude product.

    • Adjust the pH of the solution to between 3 and 4 using a 30% sodium hydroxide solution.

    • Add activated carbon and heat the mixture to decolorize for approximately one hour.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a cold methanol-water mixture, and dry in a vacuum oven at an appropriate temperature (e.g., 80°C) to a constant weight.

Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by melting point determination and spectroscopic methods (NMR, IR, MS).

Mechanism of Action in Thermal Paper

4,4'-Sulfonylbis(2-methylphenol) is utilized as a color developer in thermal paper, serving as a safer alternative to Bisphenol A (BPA).[3] The fundamental principle of thermal printing involves a heat-induced chemical reaction between a leuco dye (a colorless or lightly colored dye precursor) and a developer.

The developer, in this case, 4,4'-Sulfonylbis(2-methylphenol), is a weak acid. The thermal paper is coated with a solid-state mixture of the leuco dye and the developer.[4] When a thermal print head applies heat to specific areas of the paper, the coating melts, allowing the developer and the leuco dye to come into contact and react.

The reaction mechanism is an acid-base reaction where the phenolic protons of 4,4'-Sulfonylbis(2-methylphenol) are donated to the leuco dye. This protonation induces a structural change in the dye molecule, typically the opening of a lactone ring, which results in a conjugated system that absorbs visible light, thereby producing a colored image.[4][5]

The diagram below illustrates this generalized mechanism.

Thermal_Paper_Mechanism cluster_0 Initial State (Unheated) cluster_1 Heated State Leuco_Dye Leuco Dye (Colorless) Proton_Transfer Proton (H+) Transfer Leuco_Dye->Proton_Transfer Developer 4,4'-Sulfonylbis(2-methylphenol) (Weak Acid) Developer->Proton_Transfer Colored_Dye Colored Dye Proton_Transfer->Colored_Dye Heat Heat from Thermal Head Heat->Proton_Transfer Melting & Mixing

Caption: Mechanism of color formation in thermal paper.

Applications and Performance Insights

The primary application of 4,4'-Sulfonylbis(2-methylphenol) is as a color developer in "BPA-free" or "phenol-free" thermal paper used for receipts, tickets, and labels.[6] Its performance is benchmarked against BPA and its more common replacement, Bisphenol S (BPS).

The table below provides a comparative overview of common thermal paper developers.

DeveloperChemical StructureKey Characteristics
Bisphenol A (BPA) Bis(4-hydroxyphenyl)methane derivativeEffective and low-cost, but with health concerns (endocrine disruptor).[3]
Bisphenol S (BPS) Bis(4-hydroxyphenyl)sulfoneCommon BPA replacement, also with potential health concerns.[3][7]
4,4'-Sulfonylbis(2-methylphenol) Methylated derivative of BPSExpected to have similar developing properties to BPS.
Pergafast 201 Non-phenolic developerGenerally lower migration potential than bisphenols.[6]

The methyl groups in 4,4'-Sulfonylbis(2-methylphenol) may offer some advantages, such as altered solubility and melting point, which could be fine-tuned for specific thermal paper formulations. However, they may also influence the acidity of the phenolic protons and, consequently, the developing performance.

Spectroscopic Characterization (Predicted)

Definitive, published spectra for 4,4'-Sulfonylbis(2-methylphenol) are not available. However, based on its chemical structure, we can predict the key features of its NMR, IR, and MS spectra.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals in the range of 6.8-7.8 ppm. The protons on the phenyl rings will show splitting patterns consistent with a trisubstituted benzene ring.

  • Hydroxyl Protons: A broad singlet, typically in the range of 9-10 ppm, which may vary with solvent and concentration.

  • Methyl Protons: A sharp singlet around 2.2-2.3 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Multiple signals in the range of 115-160 ppm. The carbon attached to the hydroxyl group will be the most downfield, while the carbon attached to the sulfonyl group will also be significantly deshielded.

  • Methyl Carbon: A signal in the aliphatic region, around 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

  • S=O Stretch (Sulfone): Two strong, characteristic bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[8]

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 278.

  • Fragmentation Pattern: Fragmentation is likely to occur at the C-S bonds, leading to the formation of ions corresponding to the substituted phenyl fragments. A common fragmentation pathway for bisphenols involves the loss of a phenol group.[9]

Toxicology and Environmental Fate

Specific toxicological and environmental fate data for 4,4'-Sulfonylbis(2-methylphenol) are limited. Therefore, data for its parent compound, Bisphenol S (BPS), is often used as a surrogate for initial assessment.

Toxicological Profile (based on BPS)
  • Acute Toxicity: BPS has low acute oral toxicity.[10]

  • Skin and Eye Irritation: 4,4'-Sulfonylbis(2-methylphenol) is classified as causing skin and eye irritation.

  • Endocrine Activity: BPS has been shown to have endocrine-disrupting properties, similar to but potentially less potent than BPA.[7] It can interact with estrogen receptors.

  • Genotoxicity: BPS is generally not considered to be genotoxic.[10]

  • Repeated Dose Toxicity: Studies on BPS in rats have shown effects on the liver, spleen, and mammary glands at high doses.[10]

Environmental Fate (based on BPS)
  • Biodegradation: BPS is biodegradable, but it appears to be more recalcitrant to aquatic biodegradation than BPA.[7] It can be degraded by microorganisms in soil and sediment, with half-lives ranging from a few days to several weeks.[7]

  • Aquatic Toxicity: BPS is classified as harmful to aquatic life, with the potential for long-lasting effects.[7]

  • Bioaccumulation: BPS is not considered to be bioaccumulative.[7]

It is crucial to note that while BPS data provides a valuable starting point, the addition of methyl groups in 4,4'-Sulfonylbis(2-methylphenol) could alter its toxicological and environmental profile. Therefore, specific studies on this compound are necessary for a complete risk assessment.

Conclusion

4,4'-Sulfonylbis(2-methylphenol) is a functional bisphenol with a clear application as a color developer in thermal paper, positioning it as an alternative to the more controversial Bisphenol A. Its synthesis is achievable through established chemical routes, and its mechanism of action is well-understood based on its structural analogy to other phenolic developers. While there is a need for more specific data on its performance, spectroscopic properties, and toxicological profile, the available information on its parent compound, BPS, provides a solid foundation for its evaluation and further research. As the demand for safer materials in consumer products continues to grow, 4,4'-Sulfonylbis(2-methylphenol) represents an important area of study for materials scientists and chemical safety experts.

References

  • Phenol, 4,4'-sulfonylbis- (BPS) - Evaluation statement - 30 June 2022. (URL: [Link])

  • Alternative technologies and substances to bisphenol A (BPA) in thermal paper receipts - Miljøstyrelsen. (URL: [Link])

  • Handling of thermal paper: Implications for dermal exposure to bisphenol A and its alternatives - PubMed Central. (URL: [Link])

  • Analysis of alternatives for BPA in thermal paper - RIVM. (URL: [Link])

  • 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol - PubChem. (URL: [Link])

  • 4 4 Sulfonylbis 2 prop 2 en 1 yl phenol - mzCloud. (URL: [Link])

  • About BPA and BPS in Receipt Paper - Ecology Center. (URL: [Link])

  • Phenol, 4,4'-sulfonylbis-: Human health tier II assessment. (URL: [Link])

  • CN106397283A - Preparation method of temperature-sensitive developer 4,4'-sulfonylbis[2-(2-propenyl)
  • EP1491528A1 - Process for producing 4,4-bisphenol sulfone - Google P
  • US5072049A - Process for the preparation of bis(4-hydroxyphenyl)
  • Comparative Toxicological Assessment of 2 Bisphenols Using a Systems Approach: Evaluation of the Behavioral and Transcriptomic - DigitalCommons@TMC. (URL: [Link])

  • BPA as a Developer in Thermal Paper and Alternatives, July 2010 - EPA. (URL: [Link])

  • Levels of bisphenol-A in thermal paper receipts from Belgium and estimation of human exposure | Request PDF - ResearchGate. (URL: [Link])

  • CN104016893A - A preparing method of 4,4'-sulfonyldiphenol - Google P
  • FT-IR spectra of 2-[(E)-(phenylimino)methylphenol - ResearchGate. (URL: https://www.researchgate.net/figure/a-FT-IR-spectra-of-2-E-phenyliminomethylphenol_fig3_282570087)
  • BPA, BPS, and Phenol-Free Thermal Paper: What Is It and Why It Matters - Beontag. (URL: [Link])

  • GB2154236A - Bis (3-allyl 4-hydroxyphenyl)
  • Phenol, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Case study: Is bisphenol S safer than bisphenol A in thermal papers? - PubMed. (URL: [Link])

  • 2-Methylphenol | C7H8O | MD Topology | NMR | X-Ray. (URL: [Link])

  • Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC - NIH. (URL: [Link])

  • Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - ResearchGate. (URL: [Link])

  • Current-use of developers in thermal paper from 14 countries using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - ResearchGate. (URL: [Link])

  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (URL: [Link])

  • Prioritisation of Alkylphenols for Environmental Risk Assessment - GOV.UK. (URL: [Link])

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using - Organic Syntheses Procedure. (URL: [Link])

  • msbnk-lcsb-lu017202 - MassBank. (URL: [Link])

  • Infrared Spectra of Sulfones and Related Compounds - ResearchGate. (URL: [Link])

  • 4,4'-Sulfonyldiphenol (80-09-1) | Chemical Effects in Biological Systems. (URL: [Link])

  • CN103880717A - Preparation method of bis(3-allyl-4-hydroxy phenyl)
  • BPA - Thermal Paper - IPEN.org. (URL: [Link])

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. (URL: [Link])

  • UPLC-QTOF Mass Spectrometry Detection of Four Endocrine Disrupting Chemicals (Methyl Paraben, 2,4-Dichlorophenoxyacetic acid, Monobutyl Phthalate, and Bisphenol A) in Urine of Filipino Women - PMC - NIH. (URL: [Link])

  • A review of the environmental fate, effects, and exposures of bisphenol A - PubMed. (URL: [Link])

  • NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed. (URL: [Link])

  • The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. - ResearchGate. (URL: [Link])

Sources

Exploratory

4,4'-Sulfonylbis(2-methylphenol) structure and properties

An In-Depth Technical Guide to 4,4'-Sulfonylbis(2-methylphenol) for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 4,4'-Sulfonylbis(2-methylphenol), a member of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,4'-Sulfonylbis(2-methylphenol) for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4,4'-Sulfonylbis(2-methylphenol), a member of the bisphenol family, is a symmetrical aromatic sulfone. Its structure, featuring two phenol rings substituted with methyl groups and linked by a sulfonyl bridge, positions it as an intriguing molecule for investigation in medicinal chemistry and materials science. While its close analog, Bisphenol S (BPS), has been studied as a replacement for Bisphenol A (BPA) in various industrial applications, the specific properties and potential biological activities of the ortho-methylated derivative remain less explored in publicly available literature.[1] This guide aims to provide a comprehensive technical overview of 4,4'-Sulfonylbis(2-methylphenol), consolidating available data and presenting well-founded scientific insights for researchers, particularly those in drug development. We will delve into its structure, properties, a proposed synthesis protocol, and its potential as a biologically active agent, while also outlining experimental procedures for its characterization and evaluation.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's identity and physicochemical characteristics is paramount for any research and development endeavor. Below is a summary of the known identifiers for 4,4'-Sulfonylbis(2-methylphenol).

IdentifierValueSource
IUPAC Name 4,4'-Sulfonylbis(2-methylphenol)N/A
Synonyms Bis(3-methyl-4-hydroxyphenyl)sulfone, 3,3'-Dimethyl-4,4'-dihydroxydiphenyl sulfone[2]
CAS Number 16346-97-7[2]
Molecular Formula C₁₄H₁₄O₄S[2]
Molecular Weight 278.32 g/mol [2]
Melting Point 273-276 °C[2]
Predicted Physicochemical Properties and Rationale
  • Solubility: The presence of two polar hydroxyl groups and a sulfonyl group suggests some solubility in polar organic solvents such as alcohols, acetone, and DMSO. However, the overall large aromatic structure would likely render it poorly soluble in water. The methyl groups may slightly increase its lipophilicity compared to its unmethylated counterpart, Bisphenol S.

  • pKa: The phenolic hydroxyl groups are acidic. The pKa is expected to be in the range of other phenols, likely around 8-10. The electron-withdrawing sulfonyl group would increase the acidity (lower the pKa) compared to a simple cresol.

  • logP: The octanol-water partition coefficient (logP) is anticipated to be moderately high, indicating a degree of lipophilicity. This is a crucial parameter in drug development, influencing membrane permeability and bioavailability.

Experimental Protocol for Physicochemical Property Determination

Objective: To experimentally determine the solubility, pKa, and logP of 4,4'-Sulfonylbis(2-methylphenol).

1. Solubility Determination: a. Prepare saturated solutions of the compound in a range of solvents (e.g., water, ethanol, methanol, DMSO, acetone) at a controlled temperature (e.g., 25 °C). b. Equilibrate the solutions for 24 hours with continuous stirring. c. Centrifuge the solutions to pellet any undissolved solid. d. Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2. pKa Determination (Potentiometric Titration): a. Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol). b. Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. c. Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

3. logP Determination (Shake-Flask Method): a. Prepare a solution of the compound in a biphasic system of n-octanol and water. b. Vigorously shake the mixture to allow for partitioning of the compound between the two phases. c. Allow the phases to separate completely. d. Measure the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., HPLC-UV). e. Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Characterization

A reliable synthetic route and robust analytical characterization are the cornerstones of chemical research. While a specific protocol for 4,4'-Sulfonylbis(2-methylphenol) is not detailed in the surveyed literature, a plausible synthesis can be designed based on established methods for analogous bis(hydroxyphenyl) sulfones.[3][4][5]

Proposed Synthesis of 4,4'-Sulfonylbis(2-methylphenol)

The most direct approach involves the electrophilic aromatic substitution reaction of o-cresol with sulfuric acid. The reaction proceeds through the sulfonation of one o-cresol molecule, which then acts as an electrophile to react with a second o-cresol molecule.

Synthesis_Workflow reagents o-Cresol + Sulfuric Acid reaction_vessel Reaction at Elevated Temperature (e.g., 140-200 °C) reagents->reaction_vessel 1. Add reagents workup Quenching and Crude Product Isolation reaction_vessel->workup 2. Reaction completion purification Recrystallization (e.g., from aqueous ethanol) workup->purification 3. Isolate crude solid final_product 4,4'-Sulfonylbis(2-methylphenol) purification->final_product 4. Purify Estrogen_Signaling_Pathway ligand 4,4'-Sulfonylbis(2-methylphenol) (Ligand) ER Estrogen Receptor (ERα/ERβ) ligand->ER Binds dimer ER Dimerization ER->dimer nucleus Nuclear Translocation dimer->nucleus ERE Estrogen Response Element (ERE) nucleus->ERE Binds to transcription Gene Transcription ERE->transcription Regulates proliferation Cell Proliferation transcription->proliferation Leads to

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4,4'-Sulfonylbis(2-methylphenol)

Abstract This technical guide provides a comprehensive overview of the synthesis of 4,4'-Sulfonylbis(2-methylphenol), a bisphenol compound with applications in the development of advanced polymers and specialty chemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Sulfonylbis(2-methylphenol), a bisphenol compound with applications in the development of advanced polymers and specialty chemicals. The document delineates the core chemical principles, reaction mechanisms, and a detailed experimental protocol for its preparation. Emphasis is placed on the strategic considerations for maximizing the yield of the desired 4,4'-isomer and ensuring high product purity. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Significance and Applications

4,4'-Sulfonylbis(2-methylphenol), a derivative of the more widely known Bisphenol S (BPS), belongs to the class of dihydroxydiphenyl sulfones. These compounds are characterized by two phenolic rings linked by a sulfonyl group (-SO₂-). The presence of the sulfonyl group imparts enhanced thermal stability and chemical resistance to polymers derived from them. The methyl substituents on the phenolic rings further modify the compound's solubility and reactivity, making it a valuable monomer for the synthesis of specialty polycarbonates, polyether sulfones, and epoxy resins. These polymers find use in high-performance materials for electronics, automotive, and aerospace applications.

The synthesis of 4,4'-Sulfonylbis(2-methylphenol) is a nuanced process that requires a deep understanding of electrophilic aromatic substitution and reaction control to favor the formation of the desired para,para-isomer over other constitutional isomers. This guide will provide the necessary framework for achieving a successful and efficient synthesis.

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of 4,4'-Sulfonylbis(2-methylphenol) is primarily achieved through an acid-catalyzed electrophilic aromatic substitution reaction, specifically a Friedel-Crafts type sulfonylation. The key starting materials are 2-methylphenol (ortho-cresol) and a suitable sulfonating agent, most commonly concentrated sulfuric acid or oleum (fuming sulfuric acid).

The Reaction Pathway

The overall reaction can be summarized as the condensation of two molecules of 2-methylphenol with one molecule of sulfuric acid, with the elimination of two molecules of water.

The reaction proceeds in a stepwise manner. Initially, one molecule of 2-methylphenol is sulfonated to form 2-hydroxy-3-methylbenzenesulfonic acid. This intermediate then acts as an electrophile, reacting with a second molecule of 2-methylphenol to form the final product.

The Role of the Electrophile

In concentrated sulfuric acid, the active electrophile is believed to be protonated sulfur trioxide, HSO₃⁺, or a related species generated through the self-ionization of sulfuric acid. This potent electrophile attacks the electron-rich aromatic ring of 2-methylphenol.

Regioselectivity: The Directing Effects of Substituents

The regiochemical outcome of the reaction is governed by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the 2-methylphenol ring. Both are activating, ortho-, para-directing groups. The hydroxyl group is a stronger activator than the methyl group. The initial sulfonation will preferentially occur at the positions ortho or para to the hydroxyl group. Given the steric hindrance from the adjacent methyl group, the para position is favored.

The formation of the desired 4,4'-isomer is a result of the electrophilic attack occurring at the para position relative to the hydroxyl group on both 2-methylphenol molecules. However, the formation of the undesired 2,4'-isomer is a common complication in such reactions.[1]

To favor the thermodynamically more stable 4,4'-isomer, the reaction is typically conducted at elevated temperatures.[2][3] This allows for the potential isomerization of the kinetically favored 2,4'-isomer to the desired 4,4'-product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_methylphenol 2-Methylphenol (o-Cresol) sulfonic_acid 2-Hydroxy-3-methylbenzenesulfonic Acid 2_methylphenol->sulfonic_acid Sulfonation sulfuric_acid Sulfuric Acid (H₂SO₄) electrophile Electrophilic Species sulfuric_acid->electrophile Generates target_product 4,4'-Sulfonylbis(2-methylphenol) sulfonic_acid->target_product Condensation with another 2-Methylphenol byproduct Water (H₂O) sulfonic_acid->byproduct electrophile->sulfonic_acid target_product->byproduct Elimination

Caption: Reaction pathway for the synthesis of 4,4'-Sulfonylbis(2-methylphenol).

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for the synthesis of the analogous compound, Bisphenol S.[1][4]

Materials and Equipment
  • Materials:

    • 2-Methylphenol (o-cresol), reagent grade

    • Concentrated sulfuric acid (98%)

    • Toluene or a similar inert, water-immiscible solvent

    • Methanol

    • Activated carbon

    • Deionized water

  • Equipment:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Condenser

    • Dean-Stark trap or similar apparatus for azeotropic water removal

    • Dropping funnel

    • Büchner funnel and filtration flask

    • Standard laboratory glassware

Reaction Workflow

G start Start setup Set up reaction apparatus: Flask, stirrer, condenser, Dean-Stark trap start->setup charge Charge flask with 2-methylphenol and toluene setup->charge heat Heat to reflux charge->heat add_acid Slowly add concentrated sulfuric acid heat->add_acid reflux Maintain reflux and collect water azeotropically add_acid->reflux monitor Monitor reaction progress (e.g., by TLC or HPLC) reflux->monitor cool Cool the reaction mixture monitor->cool Reaction complete precipitate Induce precipitation (e.g., by adding water or anti-solvent) cool->precipitate filter Filter the crude product precipitate->filter wash Wash the crude product filter->wash purify Purify by recrystallization wash->purify dry Dry the final product purify->dry end End dry->end

Caption: Experimental workflow for the synthesis of 4,4'-Sulfonylbis(2-methylphenol).

Detailed Procedure
  • Reaction Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a condenser fitted with a Dean-Stark trap, and a dropping funnel.

  • Charging the Reactor: Charge the flask with 2-methylphenol and toluene. A molar excess of 2-methylphenol to sulfuric acid (e.g., 3:1) is recommended to drive the reaction towards the desired product.

  • Initiating the Reaction: Begin stirring and heat the mixture to reflux. The toluene will form an azeotrope with the water produced during the reaction, allowing for its removal via the Dean-Stark trap.

  • Addition of Sulfuric Acid: Once the mixture is refluxing, slowly add concentrated sulfuric acid from the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain a steady reaction temperature.

  • Reaction and Water Removal: Continue to heat the reaction mixture at reflux. Water will be collected in the Dean-Stark trap. The reaction is typically continued until the theoretical amount of water has been collected.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out upon cooling. If not, the addition of water can induce precipitation.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with water to remove any remaining acid and unreacted 2-methylphenol.

  • Purification: The crude product can be purified by recrystallization. A mixture of methanol and water is often an effective solvent system.[4] Dissolve the crude solid in hot methanol, treat with activated carbon to remove colored impurities, filter while hot, and then add water to the filtrate to induce crystallization.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at an appropriate temperature (e.g., 80-100 °C) until a constant weight is achieved.

Data Presentation and Characterization

Reaction Parameters
ParameterRecommended Value/ConditionRationale
Molar Ratio (2-methylphenol:H₂SO₄)3:1 to 5:1An excess of 2-methylphenol favors the formation of the bis-adduct and helps to suppress the formation of polymeric byproducts.
SolventToluene or similarForms an azeotrope with water for its efficient removal, driving the equilibrium towards the product side.
TemperatureReflux temperature of the solventElevated temperatures favor the formation of the thermodynamically stable 4,4'-isomer.
Reaction Time4-8 hours (or until water evolution ceases)Ensures the completion of the reaction.
Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic protons in the range of 6.8-7.8 ppm. - A singlet for the methyl protons around 2.2-2.4 ppm. - A broad singlet for the phenolic hydroxyl protons.
¹³C NMR - Aromatic carbons in the range of 110-160 ppm. - A signal for the methyl carbon around 15-20 ppm.
IR (Infrared) Spectroscopy - A broad O-H stretching band around 3200-3600 cm⁻¹. - Strong S=O stretching bands characteristic of a sulfone group around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹. - C-H stretching bands for the aromatic and methyl groups.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₄O₄S, 278.32 g/mol ).

Conclusion and Future Perspectives

The synthesis of 4,4'-Sulfonylbis(2-methylphenol) is a well-established, albeit nuanced, process rooted in the principles of electrophilic aromatic substitution. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the efficient removal of water, high yields of the desired 4,4'-isomer can be achieved. The protocol and mechanistic insights provided in this guide offer a solid foundation for the successful laboratory-scale synthesis of this valuable specialty chemical.

Future research in this area may focus on the development of more environmentally benign catalytic systems, such as solid acid catalysts, to replace the use of concentrated sulfuric acid, thereby reducing corrosive waste streams and simplifying product purification.

References

  • SpectraBase. 4,4'-sulfonylbis[2-aminophenol]. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Alkenes with Sulfuric Acid. 2023. Available from: [Link]

  • Google Patents. EP1491528A1 - Process for producing 4,4-bisphenol sulfone.
  • mzCloud. 4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol]. 2015. Available from: [Link]

  • Google Patents. CN104016893A - A preparing method of 4,4'-sulfonyldiphenol.
  • Chemistry Stack Exchange. Reaction of phenol with concentrated sulfuric acid. 2019. Available from: [Link]

  • Ekeeda. Reaction of Phenol With Sulphuric Acid - Alcohols, Phenols and Ethers - Chemistry Class 12. 2019. Available from: [Link]

  • Wikipedia. Bisphenol S. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4,4'-Sulfonylbis(2-methylphenol) (CAS: 16346-97-7)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4,4'-Sulfonylbis(2-methylphenol), CAS number 16346-97-7, a member of the bisphenol family...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Sulfonylbis(2-methylphenol), CAS number 16346-97-7, a member of the bisphenol family. Drawing upon available data and knowledge of structurally related compounds, this document delves into its synthesis, physicochemical properties, potential applications, and toxicological considerations. Detailed experimental protocols for its synthesis and analysis are proposed, supported by insights into the underlying chemical principles. This guide aims to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis, materials science, and toxicology.

Introduction

4,4'-Sulfonylbis(2-methylphenol), also known as bis(3-methyl-4-hydroxyphenyl) sulfone, is a diaryl sulfone characterized by two hydroxyphenyl groups linked by a sulfonyl moiety, with a methyl substituent on each aromatic ring ortho to the hydroxyl group. Its structure is closely related to that of Bisphenol S (BPS), a well-known industrial chemical. The presence of the methyl groups is anticipated to modulate the molecule's physical and chemical properties, including its reactivity, solubility, and biological activity, compared to its non-methylated counterpart. This guide will explore the scientific and technical aspects of this compound, providing a framework for its further investigation and potential utilization.

Molecular Structure and Properties

The molecular structure of 4,4'-Sulfonylbis(2-methylphenol) dictates its chemical behavior and potential applications.

Caption: Molecular structure of 4,4'-Sulfonylbis(2-methylphenol).

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4,4'-Sulfonylbis(2-methylphenol) is presented in Table 1. These properties are crucial for understanding its behavior in various systems and for designing experimental protocols.

PropertyValueSource
CAS Number 16346-97-7
Molecular Formula C₁₄H₁₄O₄S
Molecular Weight 278.32 g/mol
Melting Point 273-276 °C (lit.)
Boiling Point (Predicted) 518.8 ± 50.0 °CChemicalBook
Density (Predicted) 1.343 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 7.25 ± 0.20ChemicalBook
Solubility DMSO (Slightly), Methanol (Slightly, Heated)ChemicalBook
Appearance Pale Orange to Pale Red SolidChemicalBook
Spectral Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons. The aromatic protons would likely appear as a complex set of multiplets in the range of 6.5-8.0 ppm. The methyl protons would give a singlet around 2.0-2.5 ppm. The hydroxyl protons would present as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those attached to the sulfonyl group and hydroxyl group being shifted downfield. The methyl carbons would appear at a characteristic upfield position.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups. Strong absorptions characteristic of the sulfonyl group (S=O stretching) would be observed around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and C=C stretching in the aromatic ring would be seen in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 278. The fragmentation pattern would likely involve cleavage of the C-S bonds and loss of SO₂.

Synthesis of 4,4'-Sulfonylbis(2-methylphenol)

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 4,4'-Sulfonylbis(2-methylphenol)

Abstract This technical guide provides a comprehensive analysis of the molecular mechanism of action of 4,4'-Sulfonylbis(2-methylphenol), a synthetic diphenolic compound with significant biological activities. Drawing fr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanism of action of 4,4'-Sulfonylbis(2-methylphenol), a synthetic diphenolic compound with significant biological activities. Drawing from current scientific literature and established experimental methodologies, this document elucidates the dualistic nature of this compound as both an estrogen receptor agonist and an aromatase inhibitor. This guide is intended for researchers, scientists, and drug development professionals engaged in endocrinology, oncology, and toxicology. We will delve into its primary molecular targets, the downstream signaling cascades it modulates, and its consequential cellular effects. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental validation of its mechanistic pathways, ensuring scientific integrity and reproducibility.

Introduction: Unveiling a Dual-Acting Endocrine Modulator

4,4'-Sulfonylbis(2-methylphenol), a structural analog of bisphenol A (BPA) and bisphenol S (BPS), has emerged as a molecule of interest due to its potent endocrine-modulating properties.[1] Unlike many endocrine-disrupting chemicals (EDCs) that exhibit a singular mode of action, 4,4'-Sulfonylbis(2-methylphenol) presents a more complex, dualistic profile by engaging two critical components of the steroid hormone signaling pathway: the estrogen receptor (ER) and the aromatase enzyme.[2][3] This guide will systematically dissect these two primary mechanisms, offering a granular understanding of how 4,4'-Sulfonylbis(2-methylphenol) exerts its influence at the molecular and cellular levels.

Primary Mechanism of Action: Estrogen Receptor Agonism

The principal mechanism through which 4,4'-Sulfonylbis(2-methylphenol) elicits its biological effects is by acting as a synthetic agonist for the estrogen receptor (ER).[2][3] This interaction is foundational to its classification as a xenoestrogen.

Binding Affinity for Estrogen Receptor Subtypes

While direct quantitative binding data for 4,4'-Sulfonylbis(2-methylphenol) is not extensively published, it is described as a high-affinity ligand for the estrogen receptor.[2][3] It is crucial to consider its interaction with the two primary ER subtypes, ERα and ERβ, as they can mediate different, and sometimes opposing, physiological responses. Studies on structurally similar bisphenol derivatives have revealed varying affinities for ERα and ERβ, with some compounds showing preferential binding to one subtype over the other.[1] For instance, some bisphenols exhibit a higher affinity for ERβ, with IC50 values in the nanomolar range.[1] It is plausible that 4,4'-Sulfonylbis(2-methylphenol) also displays differential binding, a critical factor in determining its tissue-specific effects.

Table 1: Estrogen Receptor Binding Affinities of Selected Bisphenol Analogs

CompoundReceptor SubtypeReported IC50 (nM)Reference
Bisphenol C (BPC)ERβ18.1 (high affinity site)[1]
Bisphenol A Fluoride (BPAF)ERβ~18[1]
4-HydroxytamoxifenEREqual to Estradiol[2]

Note: This table provides context for the binding affinities of related compounds, as specific data for 4,4'-Sulfonylbis(2-methylphenol) is limited.

Downstream Signaling Pathways

Upon binding to ERα and/or ERβ, 4,4'-Sulfonylbis(2-methylphenol) induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. This complex then binds to estrogen response elements (EREs) in the promoter regions of target genes, initiating their transcription.

Furthermore, estrogen receptor activation can trigger rapid, non-genomic signaling cascades. Key among these are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[4][5] Activation of these pathways is a hallmark of estrogenic signaling and has profound implications for cell fate.

Estrogen_Receptor_Signaling Compound 4,4'-Sulfonylbis(2-methylphenol) ER Estrogen Receptor (ERα/ERβ) Compound->ER Binds Compound_ER Compound-ER Complex ER->Compound_ER Forms Nucleus Nucleus Compound_ER->Nucleus Translocates to ERE Estrogen Response Elements (EREs) Compound_ER->ERE Binds to MAPK_PI3K MAPK & PI3K/Akt Pathways Compound_ER->MAPK_PI3K Activates Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cellular_Response Cellular Proliferation, Differentiation Gene_Transcription->Cellular_Response Leads to Downstream_Effects Cell Growth & Survival MAPK_PI3K->Downstream_Effects Promotes

Caption: Estrogen Receptor Agonism Pathway of 4,4'-Sulfonylbis(2-methylphenol).

Secondary Mechanism of Action: Aromatase Inhibition

In addition to its estrogenic activity, 4,4'-Sulfonylbis(2-methylphenol) has been shown to inhibit the activity of aromatase (CYP19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens.[2][3] This inhibitory action adds a layer of complexity to its endocrine-disrupting profile.

Mode of Aromatase Inhibition

Studies on various bisphenol A alternatives have indicated that they can act as mixed or competitive inhibitors of human aromatase.[6] This suggests that these compounds may compete with the natural androgen substrates for the active site of the enzyme. The IC50 values for aromatase inhibition by some bisphenols are in the micromolar range.[6] The sulfonyl group and the methyl substitutions on the phenol rings of 4,4'-Sulfonylbis(2-methylphenol) likely play a crucial role in its interaction with the aromatase active site.

Aromatase_Inhibition Compound 4,4'-Sulfonylbis(2-methylphenol) Aromatase Aromatase (CYP19A1) Compound->Aromatase Binds to & Inhibits Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion Inhibition Inhibition Androgens Androgens (e.g., Testosterone) Androgens->Aromatase Substrate

Caption: Mechanism of Aromatase Inhibition by 4,4'-Sulfonylbis(2-methylphenol).

Cellular and Physiological Consequences

The dual mechanism of action of 4,4'-Sulfonylbis(2-methylphenol) translates into significant cellular and physiological effects, particularly in hormone-sensitive tissues like the breast.

Effects on Breast Cancer Cells

Studies on the effects of related bisphenol compounds on estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, have demonstrated that these compounds can promote cell proliferation.[7][8][9] This proliferative effect is typically mediated through the ER-dependent pathway.[7] By acting as an estrogen agonist, 4,4'-Sulfonylbis(2-methylphenol) can stimulate the growth of these cancer cells.

However, its aromatase inhibitory activity could potentially counteract this effect in a tissue-specific context. In postmenopausal women, where the peripheral conversion of androgens to estrogens by aromatase is the primary source of estrogen, an aromatase inhibitor would reduce the overall estrogenic stimulus. The net effect of 4,4'-Sulfonylbis(2-methylphenol) on breast cancer cell growth in vivo is therefore likely to be complex and dependent on the hormonal milieu.

Experimental Protocols for Mechanistic Validation

To rigorously investigate the mechanism of action of 4,4'-Sulfonylbis(2-methylphenol), a series of well-established in vitro assays are essential. The following protocols provide a framework for such investigations.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of 4,4'-Sulfonylbis(2-methylphenol) to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.

Protocol:

  • Preparation of ER-containing Cytosol: Prepare uterine cytosol from ovariectomized rats as a source of estrogen receptors.[10]

  • Incubation: In a 96-well plate, incubate a fixed concentration of [³H]-estradiol with increasing concentrations of 4,4'-Sulfonylbis(2-methylphenol) and the uterine cytosol preparation.[10]

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-estradiol against the concentration of 4,4'-Sulfonylbis(2-methylphenol) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of [³H]-estradiol.

Whole-Cell Aromatase Activity Assay

This assay measures the inhibition of aromatase activity in intact cells that endogenously express or are engineered to overexpress aromatase, such as MCF-7aro cells.[11][12]

Protocol:

  • Cell Culture: Culture MCF-7aro cells in appropriate media.

  • Treatment: Treat the cells with varying concentrations of 4,4'-Sulfonylbis(2-methylphenol) for a predetermined period.

  • Substrate Addition: Add a tritiated androgen substrate, such as [³H]-androstenedione, to the cell culture medium.

  • Incubation: Incubate the cells to allow for the conversion of the androgen to estrogen. During this process, tritiated water ([³H]₂O) is released.

  • Extraction and Quantification: Separate the tritiated water from the unmetabolized substrate by charcoal-dextran stripping. Measure the radioactivity of the aqueous phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of aromatase inhibition at each concentration of 4,4'-Sulfonylbis(2-methylphenol) and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to detect the phosphorylation and thus activation of key proteins in the MAPK and PI3K/Akt signaling pathways.[13]

Protocol:

  • Cell Lysis: Treat ER-positive cells (e.g., MCF-7) with 4,4'-Sulfonylbis(2-methylphenol) for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-ERK1/2, phospho-Akt). Also, probe with antibodies for the total forms of these proteins as loading controls.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative increase in phosphorylation of the target proteins in response to treatment with 4,4'-Sulfonylbis(2-methylphenol).

Experimental_Workflow cluster_ER Estrogen Receptor Agonism cluster_Aromatase Aromatase Inhibition cluster_Cellular Cellular Effects ER_Binding Competitive Binding Assay ER_Signaling Western Blot for p-ERK/p-Akt ER_Binding->ER_Signaling Informs Proliferation_Assay MCF-7 Proliferation Assay ER_Signaling->Proliferation_Assay Correlates with Aromatase_Assay Whole-Cell Aromatase Assay Aromatase_Assay->Proliferation_Assay Modulates

Caption: Integrated Experimental Workflow for Mechanistic Validation.

Conclusion and Future Directions

4,4'-Sulfonylbis(2-methylphenol) exhibits a compelling dual mechanism of action, functioning as both an estrogen receptor agonist and an aromatase inhibitor. This multifaceted activity underscores the complexity of its biological effects and necessitates a thorough and multi-pronged experimental approach for its characterization. The protocols outlined in this guide provide a robust framework for elucidating the precise molecular interactions and cellular consequences of this compound.

Future research should focus on obtaining quantitative binding affinities for ERα and ERβ to understand its receptor subtype selectivity. Further investigation into the specific kinetics and binding mode of aromatase inhibition is also warranted. Ultimately, a comprehensive understanding of the interplay between its estrogenic and anti-aromatase activities in different physiological and pathological contexts will be crucial for accurately assessing its therapeutic potential and toxicological risk.

References

  • Matsushima, A., et al. (2021). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. bioRxiv.
  • CymitQuimica. 4,4′-Sulfonylbis(2-methylphenol). CymitQuimica Product Page.
  • Sørensen, D. B., et al. (2016). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 3, 490-499.
  • Stroheker, T., et al. (2004). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. Environmental Health Perspectives, 112(14), 1438-1444.
  • Lee, J. E., et al. (2017). Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells. Journal of Biomedical Research, 31(5), 449-457.
  • National Toxicology Program. (2002).
  • Marino, M., et al. (2002). Biphasic Estradiol-induced AKT Phosphorylation Is Modulated by PTEN via MAP Kinase in HepG2 Cells. Molecular Biology of the Cell, 13(11), 3878-3888.
  • Li, Y., et al. (2023). Bisphenol a alternatives suppress human and rat aromatase activity: QSAR structure-activity relationship and in silico docking analysis. Ecotoxicology and Environmental Safety, 258, 114979.
  • Biosynth. 4,4′-Sulfonylbis(2-methylphenol). Biosynth Product Page.
  • National Institutes of Health. AID 1223 - Estrogen Receptor (alpha) binding: Dose Response of Primary Screen Assay. PubChem BioAssay.
  • Journal of Biomedical Research. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells.
  • MCF-7 Cell Culture and +/- estrogen tre
  • Keskin, A. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 45(3), 217-221.
  • The homologous competitive binding assays between [3H]bisphenol A and...
  • Campbell, R. A., et al. (2001). Phosphatidylinositol 3-Kinase/AKT-mediated Activation of Estrogen Receptor. Journal of Biological Chemistry, 276(13), 9817-9824.
  • U.S. Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.
  • Vivacqua, A., et al. (2003). Effect of 4-n-nonylphenol on the proliferation of MCF-7 cells relative... Toxicology and Applied Pharmacology, 193(2), 127-135.
  • Toran-Allerand, C. D. (2005). Estrogen Receptor Protein Interaction with Phosphatidylinositol 3-Kinase Leads to Activation of Phosphorylated Akt and Extracellular Signal-Regulated Kinase 1/2 in the Same Population of Cortical Neurons: A Unified Mechanism of Estrogen Action. Journal of Neuroscience, 25(44), 10290-10301.
  • Chen, S., et al. (2011). Growth factor signaling enhances aromatase activity of breast cancer cells via post-transcriptional mechanisms. The Journal of Steroid Biochemistry and Molecular Biology, 123(1-2), 10-18.
  • Lee, J. E., et al. (2017). Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells. PubMed.
  • Thermo Fisher Scientific. Estrogen Receptor-alpha (ER)
  • Abcam. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306).
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Hait, N. C., et al. (2000). Inhibition of aromatase activity and expression in MCF-7 cells by the chemopreventive retinoid N -(4-hydroxy-phenyl)-retinamide. British Journal of Cancer, 83(6), 795-801.
  • NordiQC. Estrogen Receptor alpha (ER).
  • Borgna, J. L., & Rochefort, H. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Journal of Clinical Endocrinology & Metabolism, 52(4), 751-758.

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Exploratory

An In-depth Technical Guide to 4,4'-Sulfonylbis(2-methylphenol)

For Researchers, Scientists, and Drug Development Professionals Foreword 4,4'-Sulfonylbis(2-methylphenol), a derivative of the well-known Bisphenol S (BPS), is a molecule of increasing interest in both material science a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4,4'-Sulfonylbis(2-methylphenol), a derivative of the well-known Bisphenol S (BPS), is a molecule of increasing interest in both material science and pharmacology. Its unique structure, featuring methyl groups ortho to the phenolic hydroxyls, imparts distinct properties that differentiate it from its parent compound. This guide provides a comprehensive technical overview of 4,4'-Sulfonylbis(2-methylphenol), synthesizing available literature to offer insights into its synthesis, properties, applications, and biological activity. As a Senior Application Scientist, the aim is to present this information with a focus on the causal relationships behind its chemical behavior and to provide a foundation for future research and development.

Chemical Identity and Physicochemical Properties

4,4'-Sulfonylbis(2-methylphenol), also known as 3,3′-Dimethyl-4,4′-dihydroxydiphenyl sulfone or Bis(3-methyl-4-hydroxyphenyl)sulfone, is a solid organic compound. Its core structure consists of two 2-methylphenol rings linked by a sulfonyl group at the para position relative to the hydroxyl groups.

Below is a table summarizing its key physicochemical properties:

PropertyValueSource
CAS Number 16346-97-7
Molecular Formula O2S[C6H3(CH3)OH]2
Molecular Weight 278.32 g/mol
Melting Point 273-276 °C (lit.)
Appearance Off-white to white crystalline powderInferred from related compounds
SMILES String Cc1cc(ccc1O)S(=O)(=O)c2ccc(O)c(C)c2
InChI Key XTEGBRKTHOUETR-UHFFFAOYSA-N

Structural Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-methylphenol 2-Methylphenol (2 eq.) Reaction Reaction 2-methylphenol->Reaction H2SO4 Conc. Sulfuric Acid H2SO4->Reaction Heat Heat (e.g., 140-170°C) Heat->Reaction Dehydrating_Agent Dehydrating Agent (e.g., Mesitylene) Dehydrating_Agent->Reaction Target_Molecule 4,4'-Sulfonylbis(2-methylphenol) Water Water (byproduct) Isomers Isomeric Byproducts Reaction->Target_Molecule Reaction->Water Reaction->Isomers

Caption: Proposed reaction scheme for the synthesis of 4,4'-Sulfonylbis(2-methylphenol).

Experimental Protocol (Hypothetical):

This protocol is based on analogous syntheses of bisphenol S. [1][2]

  • Reaction Setup: A reaction flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a Dean-Stark apparatus connected to a condenser is charged with 2-methylphenol and a dehydrating agent such as mesitylene. The use of a solvent that forms an azeotrope with water is crucial for driving the reaction to completion by removing the water byproduct. [1]2. Addition of Sulfuric Acid: The mixture is heated to approximately 100°C, and concentrated sulfuric acid is added dropwise from the dropping funnel.

  • Dehydration and Isomerization: The reaction temperature is then raised to 145-165°C to facilitate the dehydration and isomerization of the initially formed 2,4'-isomer to the desired 4,4'-isomer. [1][2]The water generated is continuously removed via the Dean-Stark trap. The reaction is monitored for the completion of water removal.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as a methanol-water mixture, to yield the final product. [2] Causality in Experimental Choices:

  • Excess 2-Methylphenol: Using an excess of 2-methylphenol helps to ensure the complete consumption of sulfuric acid and can influence the product distribution.

  • Dehydrating Agent: The continuous removal of water is essential to shift the reaction equilibrium towards the product side, thereby maximizing the yield. Mesitylene is a good choice as it forms an azeotrope with water and has a suitable boiling point. [1]* Temperature Control: The reaction temperature is a critical parameter. Higher temperatures favor the formation of the thermodynamically more stable 4,4'-isomer over other isomers. [1]* Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and isomeric impurities.

Applications in Polymer Science

Bisphenols are fundamental building blocks in the polymer industry, primarily used in the production of polycarbonates and epoxy resins. [3]While specific applications of 4,4'-Sulfonylbis(2-methylphenol) are not extensively documented, its structural similarity to BPS suggests its utility in these areas. The presence of the methyl groups is expected to influence the polymer's properties, potentially leading to enhanced solubility, a lower glass transition temperature, and altered mechanical properties compared to polymers derived from BPS.

Epoxy Resins

In the context of epoxy resins, bisphenols can act as either monomers that are reacted with epichlorohydrin to form diglycidyl ethers, or as curing agents for epoxy resins. [4] As a Monomer:

The reaction of 4,4'-Sulfonylbis(2-methylphenol) with epichlorohydrin would produce a diglycidyl ether, which can then be polymerized.

As a Curing Agent:

The phenolic hydroxyl groups of 4,4'-Sulfonylbis(2-methylphenol) can react with the epoxide rings of an epoxy resin, leading to cross-linking and the formation of a rigid thermoset material. The rate of curing and the final properties of the cured resin will be influenced by the steric hindrance and electronic effects of the methyl groups.

Experimental Workflow for Epoxy Resin Curing:

G Epoxy_Resin Epoxy Resin (e.g., DGEBA) Mixing Mechanical Mixing Epoxy_Resin->Mixing Curing_Agent 4,4'-Sulfonylbis(2-methylphenol) Curing_Agent->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Mold Degassing->Casting Curing Thermal Curing Casting->Curing Post_Curing Post-Curing Curing->Post_Curing Characterization Material Characterization Post_Curing->Characterization

Caption: General workflow for the preparation and characterization of an epoxy thermoset.

Polycarbonates

Polycarbonates are typically synthesized through the polycondensation of a bisphenol with a carbonate precursor, such as phosgene or diphenyl carbonate (in a melt transesterification process). [3]The use of 4,4'-Sulfonylbis(2-methylphenol) as the bisphenolic monomer would result in a polycarbonate with a sulfonyl group and methyl substituents in the polymer backbone. These structural features would likely enhance the polymer's thermal stability and modify its mechanical and optical properties.

Experimental Protocol for Polycarbonate Synthesis (Melt Transesterification):

This protocol is adapted from general procedures for polycarbonate synthesis. [3]

  • Reactant Charging: A reaction vessel is charged with 4,4'-Sulfonylbis(2-methylphenol), diphenyl carbonate, and a transesterification catalyst (e.g., a basic catalyst).

  • Melt Polycondensation: The mixture is heated under an inert atmosphere to melt the reactants and initiate the transesterification reaction. The temperature is gradually increased, and the pressure is reduced to facilitate the removal of the phenol byproduct, driving the polymerization forward.

  • Polymer Isolation and Purification: Once the desired molecular weight is achieved (as indicated by the melt viscosity), the reaction is stopped. The resulting polymer is then cooled, isolated, and can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.

Toxicological and Biological Profile

The toxicological profile of 4,4'-Sulfonylbis(2-methylphenol) has not been extensively studied. However, significant insights can be drawn from the data available for its parent compound, bisphenol S, and other bisphenol analogs.

A significant point of interest is the potential endocrine-disrupting activity of bisphenols. Bisphenol A (BPA) is a well-known endocrine disruptor with estrogenic activity. [5]Its replacement, BPS, has also been shown to possess endocrine-disrupting properties, although its potency relative to BPA is a subject of ongoing research. [5] Intriguingly, one source suggests that 4,4'-Sulfonylbis(2-methylphenol) is a synthetic estrogen analog that binds to the estrogen receptor with high affinity and acts as an agonist. [6]It is also purported to have been used in the treatment of breast cancer in postmenopausal women with hormone-receptor-positive tumors and may have anti-inflammatory properties. [6]These claims, if substantiated by peer-reviewed studies, would position this molecule as a compound of significant pharmacological interest. The presence of the methyl groups could modulate its binding affinity and activity at the estrogen receptor compared to BPS.

In Vitro Estrogenicity Assay (Hypothetical):

To experimentally validate the claimed estrogenic activity, a yeast estrogen screen (YES) or a reporter gene assay in a human cell line (e.g., MCF-7 breast cancer cells) could be employed.

  • Cell Culture: MCF-7 cells, which endogenously express the estrogen receptor, are cultured in an appropriate medium.

  • Treatment: The cells are treated with varying concentrations of 4,4'-Sulfonylbis(2-methylphenol). A known estrogen, such as 17β-estradiol, is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Reporter Gene Assay: If the cells are transfected with an estrogen-responsive reporter gene construct (e.g., ERE-luciferase), the luciferase activity is measured after a set incubation period. An increase in luciferase activity would indicate estrogen receptor activation.

  • Cell Proliferation Assay: The effect on cell proliferation can be measured using assays such as the MTT or SRB assay. An increase in cell proliferation would be indicative of an estrogenic effect.

Signaling Pathway Diagram:

G Compound 4,4'-Sulfonylbis(2-methylphenol) ER Estrogen Receptor (ER) Compound->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Simplified signaling pathway of estrogen receptor activation.

Future Directions

The available information on 4,4'-Sulfonylbis(2-methylphenol) suggests several promising avenues for future research:

  • Detailed Synthesis and Characterization: A comprehensive study detailing the synthesis, purification, and full spectroscopic characterization (NMR, IR, Mass Spectrometry) of this compound is needed.

  • Polymer Chemistry: Systematic studies on the incorporation of 4,4'-Sulfonylbis(2-methylphenol) into epoxy resins and polycarbonates are warranted to understand how the methyl groups influence the material properties.

  • Pharmacological Evaluation: The claims of high-affinity estrogen receptor binding and therapeutic use in breast cancer need to be rigorously investigated through in vitro and in vivo studies. This includes determining its binding affinity for estrogen receptor subtypes (ERα and ERβ) and its agonist/antagonist profile.

  • Toxicological Assessment: A thorough toxicological evaluation, including studies on its cytotoxicity, genotoxicity, and endocrine-disrupting potential, is essential to assess its safety profile for both industrial and potential pharmaceutical applications.

Conclusion

4,4'-Sulfonylbis(2-methylphenol) is a molecule with a dual potential, straddling the fields of material science and pharmacology. Its synthesis is achievable through established chemical principles, and its structure suggests it could be a valuable component in advanced polymers. Furthermore, the tantalizing possibility of its potent and selective estrogenic activity opens up exciting opportunities for drug discovery. This guide has aimed to provide a solid, technically grounded overview of the current state of knowledge, highlighting both what is known and the many questions that remain to be answered. It is hoped that this will serve as a valuable resource for researchers and scientists working at the forefront of chemical innovation.

References

  • Process for producing 4,4-bisphenol sulfone. Google Patents. [URL: https://patents.google.
  • 4,4'-Sulfonylbis(2-methylphenol) 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/476269]
  • A preparing method of 4,4'-sulfonyldiphenol. Google Patents. [URL: https://patents.google.
  • Process for the synthesis of bisphenol. Google Patents. [URL: https://patents.google.
  • In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity. Wiley Online Library.
  • Process for the production of polycarbonate. Google Patents. [URL: https://patents.google.
  • 4,4′-Sulfonylbis(2-methylphenol). CymitQuimica. [URL: https://www.cymitquimica.com/4-4-sulfonylbis-2-methylphenol]
  • Phenol, 4,4'-sulfonylbis- (BPS) - Evaluation statement. Australian Department of Health. [URL: https://www.industrialchemicals.gov.au/sites/default/files/2022-08/Evaluation%20statement%20-%20Phenol%2C%204%2C4%27-sulfonylbis-%20%28BPS%29.pdf]
  • The Preparation and Characterization of an Epoxy Polyurethane Hybrid Polymer Using Bisphenol A and Epichlorohydrin. ResearchGate. [URL: https://www.researchgate.net/publication/275329388_The_Preparation_and_Characterization_of_an_Epoxy_Polyurethane_Hybrid_Polymer_Using_Bisphenol_A_and_Epichlorohydrin]
  • Studies on bisphenol-a polycarbonate synthesis by melt transesterification.
  • In vivo estrogenic potential of 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, an active metabolite of bisphenol A, in uterus of ovariectomized rat. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20417934/]
  • METHOD FOR MANUFACTURING OF BISPHENOL A. European Patent Office. [URL: https://data.epo.
  • Phenol, 4,4'-sulfonylbis- (BPS) - Evaluation statement. Australian Government Department of Health and Aged Care. [URL: https://www.industrialchemicals.gov.
  • Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. MDPI. [URL: https://www.mdpi.com/2073-4360/13/24/4429]
  • Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C.
  • Process for preparing linear polycarbonate with improved impact properties. Google Patents. [URL: https://patents.google.
  • Process for making bisphenol A. European Patent Office. [URL: https://data.epo.
  • A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene. Quick Company. [URL: https://www.quickcompany.in/patents/a-process-for-the-synthesis-of-4-methyl-sulfonyl-toluene]
  • NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12118263/]
  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. ResearchGate. [URL: https://www.researchgate.net/publication/309279580_Synthesis_of_2-Z-4-methylphenyliminomethylphenol_Schiff_base]
  • Study on synthesis of polycarbonate by melt transesterification. Taylor & Francis eBooks. [URL: https://www.taylorfrancis.com/chapters/edit/10.
  • Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31322677/]
  • Bis(4-hydroxyphenyl) Sulfone(80-09-1) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/80-09-1_1HNMR.htm]
  • FT-IR spectra of 2-[(E)-(phenylimino)methylphenol. ResearchGate. [URL: https://www.researchgate.net/figure/a-FT-IR-spectra-of-2-E-phenyliminomethylphenol_fig2_283515431]
  • Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. MDPI. [URL: https://www.mdpi.com/1420-3049/24/16/2909]
  • SUPPORTING INFORMATION FOR. [URL: https://www.organic-reactions.org/wp-content/arrow-pushing/10.1002-0471264181.or090.
  • Comprehensive Estrogenicity Assessment of 4-Methylbenzophenone via In Vivo, In Vitro, and In Silico Approaches Within an Integrated Testing Strategy Framework. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41319934/]
  • Infrared Spectra of Sulfones and Related Compounds.
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  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7845890/]
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Foundational

A-Technical-Guide-on-4,4'-Sulfonylbis(2-methylphenol):-An-Estrogen-Analog-of-Concern

For-Researchers,-Scientists,-and-Drug-Development-Professionals Executive-Summary 4,4'-Sulfonylbis(2-methylphenol),-a-synthetic-chemical-belonging-to-the-bisphenol-family,-has-garnered-scientific-attention-due-to-its-str...

Author: BenchChem Technical Support Team. Date: February 2026

For-Researchers,-Scientists,-and-Drug-Development-Professionals

Executive-Summary

4,4'-Sulfonylbis(2-methylphenol),-a-synthetic-chemical-belonging-to-the-bisphenol-family,-has-garnered-scientific-attention-due-to-its-structural-similarity-to-endogenous-estrogens-and-its-consequent-ability-to-act-as-an-endocrine-disrupting-chemical-(EDC).[1] This-guide-provides-an-in-depth-technical-overview-of-this-compound,-elucidating-its-mechanism-of-action-as-a-synthetic-estrogen-analog,-detailing-standardized-protocols-for-its-experimental-characterization,-and-summarizing-its-toxicological-implications.

This-document-is-intended-to-serve-as-a-comprehensive-resource-for-researchers-and-professionals-in-the-fields-of-toxicology,-endocrinology,-and-drug-development.-It-synthesizes-current-scientific-knowledge-to-facilitate-a-deeper-understanding-of-4,4'-Sulfonylbis(2-methylphenol)'s-biological-activity-and-to-provide-a-framework-for-its-assessment-as-a-potential-health-hazard.

1.-Introduction:-The-Chemical-and-its-Context

1.1-Nomenclature-and-Chemical-Properties

4,4'-Sulfonylbis(2-methylphenol)-is-an-organic-compound-with-the-following-key-identifiers:

  • CAS-Number: -16346-97-7[2]

  • Molecular-Formula: -C14H14O4S[3]

  • Molecular-Weight: -278.32-g/mol[2]

  • Synonyms: -3,3′-Dimethyl-4,4′-dihydroxydiphenyl-sulfone,-Bis(3-methyl-4-hydroxyphenyl)sulfone[2]

Table-1:-Physicochemical-Properties-of-4,4'-Sulfonylbis(2-methylphenol)

PropertyValueSource
Melting Point273-276 °C[2]
Assay97%[2]
1.2-Industrial-Applications-and-Environmental-Relevance

While-specific-large-scale-industrial-uses-of-4,4'-Sulfonylbis(2-methylphenol)-are-not-as-widely-documented-as-other-bisphenols-like-BPA-or-BPS,-it-belongs-to-a-class-of-chemicals-used-in-the-manufacturing-of-polymers-and-resins.[4] Its-structural-analogy-to-BPS-suggests-potential-applications-as-a-developer-in-thermal-paper-and-as-a-monomer-in-polycarbonates-and-epoxy-resins. The-widespread-use-of-bisphenol-analogs-raises-concerns-about-human-exposure-and-the-potential-for-these-compounds-to-leach-into-the-environment.[5]

1.3-Endocrine-Disrupting-Chemicals-(EDCs)

EDCs-are-exogenous-substances-that-interfere-with-the-synthesis,-secretion,-transport,-binding,-action,-or-elimination-of-natural-hormones.[1] Xenoestrogens,-a-major-class-of-EDCs,-mimic-the-effects-of-endogenous-estrogens,-like-17β-estradiol-(E2),-by-binding-to-and-activating-estrogen-receptors-(ERs).[1] This-can-lead-to-a-variety-of-adverse-health-effects,-including-disruption-of-reproductive-function,-developmental-abnormalities,-and-an-increased-risk-of-hormone-dependent-cancers.[6]

2.-Mechanism-of-Action:-Mimicking-Estrogen

4,4'-Sulfonylbis(2-methylphenol)-exerts-its-estrogenic-effects-primarily-through-interaction-with-estrogen-receptors,-ERα-and-ERβ.[3][5] This-interaction-initiates-a-cascade-of-molecular-events-that-mimic-the-physiological-actions-of-estradiol.

2.1-Estrogen-Receptor-(ER)-Binding-and-Activation

As-a-synthetic-estrogen-analog,-4,4'-Sulfonylbis(2-methylphenol)-binds-to-the-ligand-binding-domain-of-ERs,-acting-as-an-agonist.[3] This-binding-induces-a-conformational-change-in-the-receptor,-leading-to-its-activation.[6] The-activated-receptor-dimerizes-and-translocates-to-the-nucleus,-where-it-binds-to-specific-DNA-sequences-known-as-Estrogen-Response-Elements-(EREs)-in-the-promoter-regions-of-target-genes.[7] This-interaction-modulates-the-transcription-of-these-genes,-leading-to-the-synthesis-of-proteins-that-mediate-the-estrogenic-response.[7]

2.2-Downstream-Signaling-Cascades

The-activation-of-ERs-by-4,4'-Sulfonylbis(2-methylphenol)-can-trigger-both-genomic-and-non-genomic-signaling-pathways.

  • Genomic-Pathway: -This-is-the-classical-pathway-described-above,-where-the-ER-complex-directly-regulates-gene-expression.[6] This-process-typically-occurs-over-hours-to-days.

  • Non-Genomic-Pathways: -Some-ERs-are-located-at-the-cell-membrane-and-can-initiate-rapid-signaling-cascades-upon-ligand-binding.[1] These-pathways-often-involve-the-activation-of-kinases-and-the-modulation-of-intracellular-calcium-levels,-leading-to-more-immediate-cellular-responses.[1]

EstrogenSignaling cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus SSMP 4,4'-Sulfonylbis(2-methylphenol) ER Estrogen Receptor (ERα/β) SSMP->ER Binding & Activation ER_active Activated ER Dimer ER->ER_active Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Binds to DNA Nucleus Nucleus ER_active->Nucleus Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Cell Proliferation, etc.) mRNA->Protein Translation Cytoplasm Cytoplasm InVitroWorkflow cluster_reporter Reporter Gene Assay cluster_prolif MCF-7 Proliferation Assay start Start: In Vitro Assessment reporter_1 Plate ER-Luciferase Cells start->reporter_1 prolif_1 Plate MCF-7 Cells start->prolif_1 reporter_2 Treat with Compound reporter_1->reporter_2 reporter_3 Incubate (24h) reporter_2->reporter_3 reporter_4 Measure Luminescence reporter_3->reporter_4 end End: Estrogenic Activity Profile reporter_4->end prolif_2 Treat with Compound prolif_1->prolif_2 prolif_3 Incubate (6 days) prolif_2->prolif_3 prolif_4 Measure Cell Viability (MTT) prolif_3->prolif_4 prolif_4->end

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4,4'-Sulfonylbis(2-methylphenol)

Introduction: The Context of Bisphenol A Alternatives and the Imperative for Rigorous Cytotoxicity Profiling 4,4'-Sulfonylbis(2-methylphenol), a structural analog of Bisphenol A (BPA) and Bisphenol S (BPS), has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Context of Bisphenol A Alternatives and the Imperative for Rigorous Cytotoxicity Profiling

4,4'-Sulfonylbis(2-methylphenol), a structural analog of Bisphenol A (BPA) and Bisphenol S (BPS), has emerged as a candidate alternative in various industrial applications.[1][2] As regulatory scrutiny and public health concerns have increasingly restricted the use of BPA due to its endocrine-disrupting properties, the safety profiles of its replacements are of paramount importance. This document provides a comprehensive guide for researchers, toxicologists, and drug development professionals to conduct robust in vitro cytotoxicity assays for 4,4'-Sulfonylbis(2-methylphenol).

The protocols detailed herein are designed to be self-validating systems, emphasizing not just the procedural steps but the scientific rationale underpinning each choice. By understanding the "why" behind the "how," researchers can generate reliable, reproducible data to accurately characterize the cytotoxic potential of this compound. We will explore multiple assays to assess various aspects of cellular health, from metabolic activity and membrane integrity to the induction of programmed cell death.

Physicochemical Properties and Handling of 4,4'-Sulfonylbis(2-methylphenol)

Proper handling and preparation of the test compound are foundational to any successful in vitro study.

Synonyms: 3,3'-Dimethyl-4,4'-dihydroxydiphenyl sulfone, Bis(3-methyl-4-hydroxyphenyl)sulfone, DMBPS Chemical Formula: C₁₄H₁₄O₄S Molecular Weight: 278.32 g/mol [3] Appearance: Solid Melting Point: 273-276 °C[4]

Solubility and Stock Solution Preparation: 4,4'-Sulfonylbis(2-methylphenol) is sparingly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution.

Protocol for Stock Solution Preparation:

  • Weigh out the desired amount of 4,4'-Sulfonylbis(2-methylphenol) powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of cell culture-grade DMSO to achieve a high-concentration stock (e.g., 100 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Causality Behind Experimental Choice: The use of a high-concentration stock solution allows for the addition of small volumes to the cell culture medium, minimizing the final concentration of the solvent. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5% , as higher concentrations can induce cytotoxicity and confound experimental results. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Line Selection: A Biologically Relevant Approach

The choice of cell line is critical and should be guided by the potential targets and metabolic pathways of bisphenol analogs.

  • MCF-7 (Human Breast Adenocarcinoma): This cell line is estrogen receptor-positive (ER+) and is a well-established model for studying endocrine-disrupting chemicals. Given that 4,4'-Sulfonylbis(2-methylphenol) is a synthetic estrogen analog, MCF-7 cells provide a relevant system to investigate its potential hormone-related cytotoxic effects.[1]

  • HepG2 (Human Hepatocellular Carcinoma): The liver is a primary site of xenobiotic metabolism. HepG2 cells express a range of phase I and phase II metabolic enzymes, making them an excellent model to assess the cytotoxicity of the parent compound and its potential metabolites. Studies have utilized HepG2 cells to investigate the genotoxicity of bisphenol analogs, including 4,4'-Sulfonylbis(2-methylphenol).

General Cell Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO₂.

Experimental Workflow for Cytotoxicity Assessment

A multi-parametric approach is recommended to gain a comprehensive understanding of the cytotoxic effects of 4,4'-Sulfonylbis(2-methylphenol). This involves assessing cell viability, membrane integrity, and the mechanism of cell death.

Caption: A generalized workflow for the in vitro cytotoxicity assessment of 4,4'-Sulfonylbis(2-methylphenol).

Protocol 1: Assessment of Metabolic Activity using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting insoluble formazan crystals are dissolved and quantified by measuring the absorbance, which is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom sterile plates

  • 4,4'-Sulfonylbis(2-methylphenol) stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of 4,4'-Sulfonylbis(2-methylphenol) in complete medium from the stock solution. A suggested starting concentration range, based on data from analogous compounds, is 0.1 µM to 1000 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and positive control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Assessment of Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the activity of this released enzyme in the supernatant, which is directly proportional to the number of lysed cells.[5][6]

Materials:

  • 96-well flat-bottom sterile plates

  • 4,4'-Sulfonylbis(2-methylphenol) stock solution

  • Complete cell culture medium (low serum, e.g., 1% FBS, is recommended to reduce background)

  • LDH assay kit (containing substrate, catalyst, and stop solution)

  • Positive control (e.g., 1% Triton X-100 for maximum LDH release)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) x 100.

Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Principle: This assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

Materials:

  • 24- or 48-well sterile plates

  • 4,4'-Sulfonylbis(2-methylphenol) stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Positive control (e.g., Staurosporine)

  • Flow cytometer or fluorescence plate reader

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate plates and treat with various concentrations of 4,4'-Sulfonylbis(2-methylphenol) as described previously. Incubate for a predetermined time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube. Analyze the cells by flow cytometry or a fluorescence plate reader within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Sources

Application

Application Note: Formulation and Characterization of High-Performance Epoxy Resins Utilizing 3,3'-Dimethyl-4,4'-dihydroxydiphenyl Sulfone

Abstract Standard epoxy resins, while versatile, often exhibit limitations in thermal stability and fracture toughness, restricting their use in demanding applications like aerospace and advanced electronics.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Standard epoxy resins, while versatile, often exhibit limitations in thermal stability and fracture toughness, restricting their use in demanding applications like aerospace and advanced electronics.[1][2] This application note presents a comprehensive guide to formulating high-performance epoxy systems using 3,3'-dimethyl-4,4'-dihydroxydiphenyl sulfone, a specialized curing agent. The incorporation of the sulfone group enhances thermal stability, while the dimethyl substituents provide steric hindrance that can improve toughness.[3] This document provides detailed protocols for the formulation, curing, and thermo-mechanical characterization of these advanced materials, targeted at researchers and professionals in materials science and product development.

Introduction: The Rationale for Sulfone-Based Hardeners

Epoxy resins are a critical class of thermosetting polymers used in adhesives, coatings, and composites due to their excellent strength, chemical resistance, and dimensional stability.[1][3] However, the highly crosslinked nature of standard epoxy networks often leads to inherent brittleness.[1][2] Furthermore, for high-temperature applications such as those in the aerospace and automotive industries, a high glass transition temperature (Tg) is essential.[4]

3,3'-Dimethyl-4,4'-dihydroxydiphenyl sulfone (also known as Tetramethyl Bisphenol S or TMBS) offers a unique molecular architecture to address these challenges. Its key features include:

  • A Rigid Sulfone (SO2) Group: This polar group introduces rigidity into the polymer backbone, significantly increasing the glass transition temperature (Tg) and thermal stability of the cured resin.[3]

  • Phenolic Hydroxyl Groups: These reactive sites serve as the cross-linking points with the epoxy resin's epoxide rings.

  • Ortho-Methyl Groups: The methyl groups adjacent to the hydroxyls create steric hindrance. This can influence the curing kinetics and the final network structure, often leading to an increase in fracture toughness by disrupting the dense packing of polymer chains.

By strategically incorporating this hardener, formulators can create epoxy systems with a superior balance of thermal resistance and mechanical robustness compared to those cured with conventional amines or anhydrides.

Underlying Chemistry and Curing Mechanism

The curing process involves a polyaddition reaction between the epoxide rings of the epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) and the phenolic hydroxyl groups of the 3,3'-dimethyl-4,4'-dihydroxydiphenyl sulfone. This reaction, typically catalyzed by a nucleophilic or phosphonium catalyst, results in the formation of a stable ether linkage and a secondary hydroxyl group. The newly formed hydroxyl can further react with another epoxy group, leading to a dense, three-dimensional cross-linked network.

The reaction is autocatalytic in nature, as the hydroxyl groups generated during the curing process can themselves accelerate subsequent reactions.[5][6]

Caption: Curing Reaction of Epoxy with TMBS.

Experimental Protocols

Materials and Equipment
Category Item Recommended Grade/Specification
Resin Diglycidyl ether of bisphenol A (DGEBA)Epoxy Equivalent Weight (EEW): 185-192 g/eq
Hardener 3,3'-Dimethyl-4,4'-dihydroxydiphenyl sulfonePurity > 98%
Catalyst Triphenylphosphine (TPP) or Imidazole derivativeReagent Grade
Solvent Methyl Ethyl Ketone (MEK) or CyclopentanoneACS Grade (Optional, for viscosity reduction)
Mixing Mechanical Stirrer with Overhead MotorHigh-torque, variable speed
Vacuum Chamber / DesiccatorFor degassing
Curing Programmable Convection OvenTemperature accuracy ± 2°C
Molds Silicone or Polished Metal MoldsCoated with mold release agent
Safety Chemical Splash Goggles, Nitrile Gloves, Lab CoatPersonal Protective Equipment (PPE)
Characterization Differential Scanning Calorimeter (DSC)For Tg and cure analysis
Thermogravimetric Analyzer (TGA)For thermal stability
Dynamic Mechanical Analyzer (DMA)For viscoelastic properties
Protocol 1: Formulation and Curing

Expertise Note: The stoichiometry of the formulation is critical. The ratio of epoxy groups to hydroxyl groups determines the cross-link density and, consequently, the final properties of the material. A 1:1 stoichiometric ratio is typically targeted for optimal performance.

Step 1: Stoichiometric Calculation

  • Determine the Epoxy Equivalent Weight (EEW) of the epoxy resin (e.g., 188 g/eq).

  • Determine the Hydroxyl Equivalent Weight (HEW) of the hardener. For 3,3'-dimethyl-4,4'-dihydroxydiphenyl sulfone (M.W. ≈ 278.33 g/mol ), which has two hydroxyl groups, the HEW is 278.33 / 2 = 139.17 g/eq.

  • Calculate the required parts by weight of hardener per 100 parts of resin (phr):

    • Hardener phr = (HEW / EEW) * 100

    • Example: (139.17 / 188) * 100 ≈ 74.0 phr

Step 2: Mixing and Degassing

  • Preheat the epoxy resin in a beaker to 80-100°C on a hot plate to reduce its viscosity.

  • Weigh the calculated amount of the sulfone hardener and add it to the preheated resin under continuous mechanical stirring.

  • Continue stirring at 100-120°C for 15-30 minutes until the hardener is fully dissolved and the mixture is homogenous.

  • Add the catalyst (typically 0.5 - 1.5 phr) to the mixture and stir for an additional 5 minutes.

  • Place the beaker in a vacuum chamber preheated to the mixing temperature. Apply vacuum to degas the mixture until bubbling subsides (approx. 15-20 minutes). This step is crucial to prevent voids in the cured part.

Step 3: Casting and Curing

  • Preheat the molds to the initial curing temperature.

  • Carefully pour the degassed resin mixture into the molds, minimizing air entrapment.

  • Place the molds in the programmable oven and execute the curing schedule. A typical multi-stage cure profile is recommended to manage reaction exotherms and ensure complete cross-linking.

Recommended Curing Schedule:

  • Stage 1: 150°C for 2 hours.

  • Stage 2: Ramp to 180°C and hold for 2 hours.

  • Stage 3 (Post-cure): Ramp to 200°C and hold for 1 hour.

  • Cooldown: Controlled ramp down to room temperature (e.g., 2-3°C/min) to minimize internal stresses.

Trustworthiness Note: This multi-stage curing protocol ensures that the initial gelation occurs at a moderate temperature, followed by high-temperature holds to advance the cross-linking to completion, maximizing the glass transition temperature.

Protocol 2: Thermo-Mechanical Characterization

This workflow outlines the essential analytical techniques to validate the performance of the cured epoxy system.

Caption: Post-Cure Characterization Workflow.

A. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and verify the degree of cure.

  • Procedure:

    • Prepare a 5-10 mg sample from the cured material.

    • Place the sample in a hermetically sealed aluminum DSC pan.

    • Perform a heat-cool-heat cycle, typically from 25°C to 250°C at a ramp rate of 10°C/min.

  • Interpretation: The Tg is identified as the midpoint of the step transition in the heat flow curve from the second heating scan. The absence of any significant exothermic peak indicates a complete cure. Curing kinetics can also be studied using DSC.[5][7][8][9]

B. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the cured resin.

  • Procedure:

    • Prepare a 10-15 mg sample.

    • Heat the sample from 30°C to 800°C at 10°C/min under a nitrogen or air atmosphere.

  • Interpretation: Key metrics are the onset decomposition temperature (often reported as Td5, the temperature at which 5% weight loss occurs) and the char yield at a high temperature (e.g., 700°C).[3] Higher Td5 values and char yields indicate superior thermal stability.[10]

C. Dynamic Mechanical Analysis (DMA)

  • Objective: To measure the viscoelastic properties (stiffness and damping) as a function of temperature.

  • Procedure:

    • Prepare a rectangular sample (e.g., 35mm x 12mm x 3mm).

    • Use a single or dual cantilever clamp configuration.

    • Scan from 30°C to 250°C at a heating rate of 3°C/min and a fixed frequency (e.g., 1 Hz).

  • Interpretation: The storage modulus (E') represents the material's stiffness. The peak of the tan delta (tan δ) curve provides another, often more accurate, measurement of the Tg.

Expected Results and Discussion

Formulations based on 3,3'-dimethyl-4,4'-dihydroxydiphenyl sulfone are expected to exhibit properties superior to standard bisphenol A-based systems.

PropertyTypical Value RangeSignificance
Glass Transition Temp. (Tg, from DSC) 180 - 220 °CHigh Tg indicates excellent performance at elevated temperatures. Required to be >220°C for some aerospace materials.[4]
Onset Decomposition Temp. (Td5, from TGA) 350 - 400 °CDemonstrates high thermal stability, crucial for long-term reliability.
Storage Modulus (E') at 30°C 2.5 - 3.5 GPaReflects the high stiffness of the material at ambient temperatures.
Fracture Toughness (KIC) 0.8 - 1.5 MPa·m¹/²The methyl groups can increase toughness compared to unsubstituted sulfone hardeners, mitigating brittleness.

The combination of a rigid sulfone backbone and bulky methyl groups creates a polymer network that resists thermal motion (high Tg) while simultaneously having enough structural disruption to impede crack propagation (improved toughness). This synergy is the primary advantage of using this specific hardener.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Cure (Low Tg, Tacky Surface) Incorrect stoichiometry; Insufficient catalyst; Inadequate cure time/temperature.Verify calculations and weighing. Increase catalyst loading slightly (e.g., from 1.0 to 1.2 phr). Extend post-cure duration or temperature.
Voids or Bubbles in Cured Part Incomplete degassing; Air entrapment during pouring.Increase degassing time/temperature. Pour resin slowly down the side of the mold.
Brittleness / Cracking after Cure High internal stresses from rapid cooling.Implement a slow, controlled cooling ramp in the oven after the post-cure stage.
Hardener Fails to Dissolve Insufficient mixing temperature or time.Increase mixing temperature to 120-130°C. Ensure vigorous mechanical stirring.

References

  • Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents. (2025). Polymers, 17(5), 695. Retrieved January 27, 2026, from [Link]

  • EP2195364A1 - Epoxy resin formulations. (n.d.). Google Patents.
  • Curing Properties of an Epoxy Resin Containing Biphenyl Structure. (n.d.). 高等学校化学学报. Retrieved January 27, 2026, from [Link]

  • US20170218113A1 - Thermoplastic epoxy matrix formulation, prepreg, composite and method for manufacturing the same. (n.d.). Google Patents.
  • Studies on the Modification of Commercial Bisphenol-A-Based Epoxy Resin Using Different Multifunctional Epoxy Systems. (2021). Polymers, 13(12), 2024. Retrieved January 27, 2026, from [Link]

  • Curing kinetics and mechanism of bisphenol S epoxy resin with 4,4′-Diaminodiphenyl ether or phathlic anhydride. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments. (2021). Materials, 14(6), 1509. Retrieved January 27, 2026, from [Link]

  • Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Enhanced Mechanical and Thermal Properties of Epoxy Resins Through Hard–Soft Biphasic Synergistic Toughening with Modified POSS/Polysulfide Rubber. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Study of the Curing Kinetics of Epoxy Resins with Biobased Hardener and Epoxidized Soybean Oil. (2014). ACS Sustainable Chemistry & Engineering, 2(8), 2046–2053. Retrieved January 27, 2026, from [Link]

  • Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. (2019). Polymers, 11(9), 1512. Retrieved January 27, 2026, from [Link]

  • Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. (2023). Polymers, 15(13), 2865. Retrieved January 27, 2026, from [Link]

  • Thermal stabilities and dynamic mechanical properties of sulfone-containing epoxy resin cured with anhydride. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]

  • Kinetics of Succinic Anhydride Curing of Bisphenol-S Epoxy Resin. (n.d.). wjcl.sdu.edu.cn. Retrieved January 27, 2026, from [Link]

  • Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. (n.d.). Scilit. Retrieved January 27, 2026, from [Link]

  • Analysis of the Mechanical Properties of DGEBF/4,4'-DDS Thermoset Systems as a Function of Cure Rate. (n.d.). The Aquila Digital Community. Retrieved January 27, 2026, from [Link]

  • Formulation of Epoxy Prepregs, Synthesization Parameters, and Resin Impregnation Approaches—A Comprehensive Review. (2024). Polymers, 16(23), 3298. Retrieved January 27, 2026, from [Link]

  • Structure and Properties of Epoxy Polysulfone Systems Modified with an Active Diluent. (2022). Polymers, 14(23), 5262. Retrieved January 27, 2026, from [Link]

  • Revolutionary Curing Agents: Empowering Innovations for Epoxy Formulators. (2023). AZoM.com. Retrieved January 27, 2026, from [Link]

  • Evaluation of the Mechanical Properties of Polyether Sulfone-Toughened Epoxy Resin for Carbon Fiber Composites. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Thermal and morphology properties of various silica contents in sulfone epoxy nanocomposites. (n.d.). Wiley Online Library. Retrieved January 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting thermal degradation of 4,4'-Sulfonylbis(2-methylphenol) based polymers

Technical Support Center: 4,4'-Sulfonylbis(2-methylphenol) Based Polymers Welcome to the technical support center for researchers and professionals working with 4,4'-sulfonylbis(2-methylphenol) based polymers. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,4'-Sulfonylbis(2-methylphenol) Based Polymers

Welcome to the technical support center for researchers and professionals working with 4,4'-sulfonylbis(2-methylphenol) based polymers. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the thermal degradation of these high-performance materials. As a class of aromatic polysulfones, these polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them invaluable in demanding applications.[1] However, understanding and mitigating thermal degradation is critical to ensuring their optimal performance and longevity.

This document provides a structured approach to identifying, analyzing, and resolving common issues encountered during experimentation and processing.

Troubleshooting Guide: Thermal Degradation Issues

This section addresses specific problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My polymer is showing signs of degradation (e.g., discoloration, brittleness) at temperatures lower than its specified decomposition temperature. What are the likely causes?

This is a common issue that often points to extrinsic factors rather than the inherent stability of the polymer backbone. The investigation should focus on environmental and processing-related variables.

Causality Explained: Polysulfones, while robust, can be susceptible to degradation initiated by reactive species or environmental conditions that lower the energy barrier for bond scission. The aryl-SO2-aryl and ether linkages that provide the polymer its stability can become vulnerable under certain conditions.[1]

Troubleshooting Workflow:

G A Observation: Premature Degradation B Check for Residual Solvents A->B Investigate C Analyze Processing Atmosphere A->C Investigate D Review Monomer/Polymer Purity A->D Investigate F Perform Headspace GC-MS B->F Confirm Presence E Perform TGA Analysis (Inert vs. Oxidative) C->E Compare Stability D->E Check for Catalytic Effects H Root Cause Identified: Oxidative Degradation E->H I Root Cause Identified: Impurity-Catalyzed Degradation E->I G Root Cause Identified: Solvent-Induced Degradation F->G

Caption: Troubleshooting workflow for premature polymer degradation.

Possible Causes & Verification Steps:

  • Residual Solvents: High-boiling-point solvents used in synthesis or processing (e.g., N-methylpyrrolidone, NMP) can become trapped within the polymer matrix.[2] At elevated temperatures, these solvents can act as plasticizers, increasing polymer chain mobility, or decompose into species that attack the polymer backbone.[2] This can lead to a significant drop in mechanical properties and apparent thermal stability.[2]

    • Verification: Use Thermogravimetric Analysis (TGA) to detect weight loss at temperatures below the main polymer decomposition. A distinct weight loss step around the boiling point of the suspected solvent is a strong indicator. For definitive identification, use Headspace Gas Chromatography-Mass Spectrometry (GC-MS) on a heated sample.

  • Oxidative Degradation: While polysulfones have excellent oxidation resistance, prolonged exposure to air at high temperatures can lead to oxidative chain scission.[1] The sulfonyl group is electron-withdrawing, which helps stabilize the adjacent aromatic rings, but oxidative conditions can still initiate degradation, often leading to discoloration (yellowing or browning) and loss of mechanical integrity.[1]

    • Verification: Run comparative TGA scans on your sample: one in an inert atmosphere (Nitrogen or Argon) and one in air or oxygen. A significantly lower onset of degradation in the oxidative atmosphere confirms susceptibility to oxidation.

  • Presence of Impurities: Impurities from the synthesis process, such as unreacted monomers, catalysts, or side-reaction products, can lower the overall thermal stability.[3] Certain metallic impurities can catalyze degradation reactions.

    • Verification: Characterize the purity of your base monomer, 4,4'-Sulfonylbis(2-methylphenol), which should have a melting point in the range of 273-276 °C.[4] Analyze the polymer for trace metals using Inductively Coupled Plasma (ICP) techniques.

Q2: How can I definitively identify the products of thermal degradation to understand the mechanism?

Identifying the volatile and semi-volatile products evolved during heating is crucial for confirming the degradation pathway. This information helps distinguish between different scission mechanisms.

Causality Explained: The thermal degradation of polysulfones typically occurs at temperatures between 370°C and 650°C.[5] The bond dissociation energy (BDE) of the C–S bond in the sulfone group is lower than that of the C–O (ether) or C–C bonds, making it a primary site for initial chain scission.[5] This leads to the formation of specific aromatic fragments.

Primary Analytical Technique: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This is the most powerful technique for this purpose. It involves rapidly heating the polymer to a specific degradation temperature (pyrolysis) and then immediately separating and identifying the evolved fragments using GC/MS.

Expected Degradation Products: Based on the known mechanisms for aromatic polysulfones, you should look for the following key fragments:

  • Sulfur Dioxide (SO2): A primary indicator of the scission of the sulfonyl bridge.

  • Phenolic Compounds: Including phenol, cresol (from the methyl groups), and various substituted phenols.

  • Diphenyl Ethers: Fragments resulting from the cleavage of the sulfone group while the ether linkage remains intact.

  • Benzene and Toluene: Resulting from further fragmentation of the aromatic rings.

Data Summary Table: Bond Dissociation Energies (BDE)

Bond Type Typical BDE (kcal/mol) Implication for Degradation
Ph–SO2 55–60 Weakest link in the backbone; primary scission site.[5]
Ph–O 86.1 More stable than the C-S bond, but can still cleave at higher temperatures.[5]
Ph–C 80–85 Aromatic carbon-carbon bonds are relatively stable.[5]

| C–H | 90–100 | Generally stable under thermal (non-oxidative) conditions.[5] |

Analytical Protocols

Here are step-by-step methodologies for the key analytical techniques required for troubleshooting.

Protocol 1: Thermogravimetric Analysis (TGA) for Degradation Onset and Solvent Quantification

Objective: To determine the thermal stability profile of the polymer and quantify volatile content.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into a TGA pan (platinum or ceramic). Ensure the sample is representative of the bulk material.

  • Instrument Setup (Moisture/Solvent Analysis):

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Program:

      • Equilibrate at 30°C.

      • Ramp at 20°C/min to 150°C (to remove adsorbed water).

      • Isothermal hold at 150°C for 15 minutes.

      • Ramp at 20°C/min to a temperature just below the suspected solvent's boiling point.

      • Ramp at 10°C/min through the solvent boiling point up to ~300°C.

  • Instrument Setup (Degradation Analysis):

    • Purge Gas: Nitrogen (for intrinsic stability) or Air (for oxidative stability) at 50 mL/min.

    • Heating Program:

      • Equilibrate at 30°C.

      • Ramp at 10°C/min to 800°C.

  • Data Analysis:

    • Calculate the percentage weight loss in the distinct steps of the TGA curve.

    • Determine the onset of degradation, typically defined as the temperature at which 5% weight loss (T_d5) occurs after the removal of volatiles.

    • Compare the T_d5 values in inert and oxidative atmospheres.

Protocol 2: Differential Scanning Calorimetry (DSC) for Assessing Thermal History

Objective: To measure the glass transition temperature (Tg) and identify changes caused by degradation, such as crosslinking or chain scission.

Methodology:

  • Sample Preparation: Seal 5-10 mg of the polymer in an aluminum DSC pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Heating/Cooling Program (Heat-Cool-Heat):

      • First Heat: Ramp from 25°C to a temperature ~20°C above the expected Tg (e.g., 220°C for many polysulfones) at 10°C/min. This removes the prior thermal history.[6]

      • Cool: Cool the sample at 10°C/min back to 25°C.

      • Second Heat: Ramp from 25°C to above the Tg again at 10°C/min.

  • Data Analysis:

    • Determine the Tg from the inflection point in the heat flow curve of the second heating scan.

    • Interpretation: A significant increase in Tg in a degraded sample may suggest crosslinking, while a decrease can indicate chain scission.[7] The presence of broad or multiple transitions may indicate a heterogeneous, partially degraded material.

Frequently Asked Questions (FAQs)

Q: What is the typical glass transition temperature (Tg) and decomposition temperature for a polysulfone derived from 4,4'-Sulfonylbis(2-methylphenol)? A: While the exact values depend on molecular weight and specific polymer structure, typical aromatic polysulfones (PSU) have a glass transition temperature (Tg) around 185-190°C.[6] The onset of thermal decomposition in an inert atmosphere is generally well above 450°C.[7]

Q: Can I use accelerated aging with higher temperatures to predict the long-term stability of my polymer? A: Yes, this is a common practice, but it must be done cautiously.[8] The degradation mechanism at significantly elevated temperatures may not be the same as the one that occurs during slow aging at moderate operational temperatures.[8] It is critical to ensure you are not testing above the polymer's Tg, as this can introduce different degradation pathways.[8] Always validate accelerated aging results with analyses at temperatures closer to the intended service conditions.

Q: My polymer is used in a medical device application. How does sterilization affect its thermal stability? A: Sterilization methods can impact polysulfone stability.

  • Autoclaving (Steam): Polysulfones have excellent resistance to hydrolysis and can withstand multiple steam sterilization cycles at temperatures up to 300°F (149°C) without significant degradation.[6]

  • Radiation (Gamma, E-beam): While polysulfones have good radiation stability, high doses can induce both chain scission and crosslinking. Oxidation is a primary mechanism of property deterioration during irradiation.[7] Post-sterilization thermal analysis (DSC and TGA) is recommended to quantify any changes in Tg and thermal stability.

Q: Does the addition of fillers, like glass fibers or silica nanoparticles, affect the thermal stability? A: Yes, but the effect varies. In some cases, fillers can slightly increase the degradation temperature by impeding the diffusion of volatile degradation products or by favorable interactions with the polymer.[3] However, in other cases, they may have no significant effect on the glass transition temperature or degradation onset.[3] The surface chemistry of the filler is a critical factor. It is essential to test the thermal stability of the final composite material, not just the base polymer.

References

  • Montaudo, G., Puglisi, C., & Samperi, F. (2022). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]

  • Irzhak, T. G., et al. (2023). Structure, Thermal, and Mechanical Behavior of the Polysulfone Solution Impregnated Unidirectional Carbon Fiber Yarns. MDPI. [Link]

  • Plastim Ltd. (n.d.). Polysulfone (PSU) - Technical Data Sheet. Plastim Ltd. [Link]

  • Perng, L.-H. (2001). Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py‐GC/MS. ResearchGate. [Link]

  • Laminated Plastics. (n.d.). Technical Data Sheet Polysulfone. Laminated Plastics. [Link]

  • Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Polymer Solutions. [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. EAG Laboratories. [Link]

  • Varganici, C. D., et al. (2021). Thermal degradation of chemically modified polysulfones. ResearchGate. [Link]

  • Wikipedia. (n.d.). Polysulfone. Wikipedia. [Link]

  • Al-Malaika, S., et al. (2022). Some Methods for Measurements of Polymer Degradation: A Review. ResearchGate. [Link]

  • Weir, N. A. (2002). Degradation of poly-L-lactide. Part 2: increased temperature accelerated degradation. PubMed. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Application of Polymer-Based Materials. MDPI. [Link]

  • Intertek. (n.d.). Thermal Analysis of Polymers and Plastics. Intertek. [Link]

  • TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments. [Link]

  • MDPI. (2022). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. [Link]

  • Kasmi, N., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. [Link]

  • NIH. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives. PMC. [Link]

  • ResearchGate. (2002). Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,4'-Sulfonylbis(2-methylphenol) Synthesis

Welcome to the technical support center for the synthesis of 4,4'-Sulfonylbis(2-methylphenol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4'-Sulfonylbis(2-methylphenol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common issues encountered during this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

Introduction to the Synthesis

The synthesis of 4,4'-Sulfonylbis(2-methylphenol) is a classic example of electrophilic aromatic substitution, specifically, a sulfonation reaction followed by a condensation reaction. In this process, two molecules of 2-methylphenol (o-cresol) are linked together by a sulfonyl group. The reaction is typically carried out by treating 2-methylphenol with a sulfonating agent, such as concentrated sulfuric acid.

The primary challenge in this synthesis lies in controlling the regioselectivity to favor the formation of the desired 4,4'-isomer over other potential isomers and minimizing the formation of side products. This guide will walk you through the critical parameters and provide solutions to common problems.

Reaction Mechanism and Key Parameters

The reaction proceeds in a stepwise manner. First, 2-methylphenol is sulfonated to form 4-hydroxy-3-methylbenzenesulfonic acid. This intermediate then reacts with another molecule of 2-methylphenol, followed by dehydration, to yield the final product.

Reaction_Mechanism 2-Methylphenol 2-Methylphenol Intermediate 4-Hydroxy-3-methyl- benzenesulfonic acid 2-Methylphenol->Intermediate + H₂SO₄ - H₂O H2SO4 H₂SO₄ Product 4,4'-Sulfonylbis(2-methylphenol) Intermediate->Product + 2-Methylphenol - H₂O Water H₂O

Caption: Reaction mechanism for the synthesis of 4,4'-Sulfonylbis(2-methylphenol).

Controlling the following parameters is crucial for a successful synthesis:

ParameterRecommended RangeRationale
Temperature 140-160 °CHigher temperatures favor the formation of the thermodynamically more stable para-isomer.[1][2][3] Lower temperatures tend to yield the ortho-isomer.[2][3]
Molar Ratio (2-Methylphenol:H₂SO₄) 2:1 to 3:1An excess of 2-methylphenol helps to drive the reaction towards the desired product and minimize the formation of disulfonated byproducts.
Reaction Time 4-8 hoursSufficient time is required for the reaction to go to completion and for the isomerization of any initially formed ortho-isomer to the desired para-isomer.
Water Removal Azeotropic distillationThe reaction produces water, which can dilute the sulfuric acid and hinder the reaction. Continuous removal of water via azeotropic distillation with a suitable solvent (e.g., toluene, xylene) is recommended to drive the equilibrium towards the product.

Detailed Experimental Protocol

This protocol is a general guideline. Modifications may be necessary based on your specific laboratory setup and desired scale.

Materials:

  • 2-Methylphenol (o-cresol)

  • Concentrated sulfuric acid (98%)

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Sodium hydroxide (for neutralization)

  • Activated carbon

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dean-Stark trap

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add 2-methylphenol and toluene.

  • Reagent Addition: Begin stirring and heat the mixture to reflux. Slowly add concentrated sulfuric acid dropwise to the refluxing mixture.

  • Azeotropic Water Removal: Continue to heat the reaction mixture at 140-160 °C. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete when the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 80-90 °C.

    • Slowly add water to the mixture to dissolve the product and any remaining sulfuric acid.

    • Transfer the mixture to a separatory funnel and separate the aqueous layer containing the product.

    • Neutralize the aqueous layer with a sodium hydroxide solution to a pH of 6-7.

  • Purification:

    • Add activated carbon to the neutralized aqueous solution and heat to 70-80 °C for 30 minutes to decolorize.

    • Hot filter the solution to remove the activated carbon.

    • To the filtrate, add methanol and allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[4]

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.[5]

    • Wash the crystals with cold deionized water.

    • Dry the purified 4,4'-Sulfonylbis(2-methylphenol) in a vacuum oven.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Charge 2-Methylphenol and Toluene B 2. Heat to Reflux A->B C 3. Add H₂SO₄ Dropwise B->C D 4. Azeotropic Water Removal (140-160 °C) C->D E 5. Monitor by TLC/HPLC D->E F 6. Cool to 80-90 °C E->F G 7. Add Water F->G H 8. Separate Aqueous Layer G->H I 9. Neutralize with NaOH H->I J 10. Decolorize with Activated Carbon I->J K 11. Hot Filtration J->K L 12. Crystallize from Methanol/Water K->L M 13. Vacuum Filtration L->M N 14. Dry Product M->N

Caption: Step-by-step experimental workflow for the synthesis of 4,4'-Sulfonylbis(2-methylphenol).

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and provides practical solutions.

FAQs

Q1: My reaction is not going to completion, and I still have a significant amount of starting material. What should I do?

A1:

  • Inadequate Water Removal: Ensure that your Dean-Stark trap is functioning correctly and that water is being efficiently removed. Any accumulation of water will inhibit the reaction.

  • Insufficient Temperature: Verify that the internal reaction temperature is being maintained within the optimal range of 140-160 °C.

  • Reaction Time: The reaction may require a longer time to reach completion. Continue monitoring the reaction for an extended period.

Q2: The yield of my product is low. What are the possible causes?

A2:

  • Suboptimal Temperature: Operating outside the recommended temperature range can lead to the formation of undesired isomers or incomplete reaction, both of which will lower the yield of the target product.

  • Losses during Work-up: Ensure efficient extraction and separation of the aqueous layer. Multiple extractions may be necessary.

  • Incomplete Crystallization: Allow sufficient time for crystallization at a low temperature. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.

Q3: My final product is discolored (pink or brown). How can I improve the color?

A3:

  • Oxidation of Phenols: Phenols are susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

  • Thorough Decolorization: Ensure that an adequate amount of activated carbon is used during the purification step and that the hot filtration is performed quickly to prevent premature crystallization. A second decolorization step may be necessary.

Q4: I am seeing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?

A4: The most common side products are the 2,4'-Sulfonylbis(2-methylphenol) and 2,2'-Sulfonylbis(2-methylphenol) isomers, as well as disulfonated byproducts .

  • Isomer Formation: The formation of the undesired isomers is primarily controlled by the reaction temperature. Maintaining a higher reaction temperature (140-160 °C) favors the formation of the thermodynamically stable 4,4'-isomer.[1][2][3]

  • Disulfonation: The formation of disulfonated byproducts can be minimized by using a molar excess of 2-methylphenol relative to sulfuric acid.

Caption: Troubleshooting decision tree for common issues in the synthesis.

Purification Strategies

The purity of the final product is critical, especially for applications in drug development. Recrystallization is the most common and effective method for purifying 4,4'-Sulfonylbis(2-methylphenol).[5][6]

  • Solvent System: A mixture of methanol and water is often effective. The product should be highly soluble in the hot solvent mixture and sparingly soluble at low temperatures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent mixture.

    • If the solution is colored, perform a hot filtration after adding activated carbon.

    • Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can lead to the precipitation of impurities.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

    • A second recrystallization may be necessary to achieve high purity.

Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The addition of sulfuric acid to 2-methylphenol is exothermic. Add the acid slowly and monitor the temperature to prevent an uncontrolled reaction.

  • Hot Surfaces: Use caution when working with heating mantles and hot glassware.

This technical support guide provides a comprehensive overview of the synthesis of 4,4'-Sulfonylbis(2-methylphenol), including a detailed protocol, troubleshooting advice, and safety information. By understanding the underlying chemical principles and carefully controlling the reaction parameters, you can achieve a high yield of a pure product.

References

  • Gawad, E.A. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. Retrieved from [Link]

  • Sulzer. (n.d.). Crystal clear purification solutions. Retrieved from [Link]

  • Paranjpe, K. Y. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 300-301.
  • Chemistry Stack Exchange. (2019). Reaction of phenol with concentrated sulfuric acid. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Cerfontain, H. (1985). Sulfonation and sulfation in the reaction of 4-methylphenol with concentrated sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 104(6), 153-159.
  • CN104016893A. (2014). A preparing method of 4,4'-sulfonyldiphenol. Google Patents.
  • Dong, D., et al. (2012). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Journal of Pharmaceutical Sciences, 101(9), 3464-3477.
  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • Vedantu. (n.d.). Phenol when it first reacts with concentrated sulphuric. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]

  • Ekeeda. (2019, April 30). Reaction of Phenol With Sulphuric Acid - Alcohols, Phenols and Ethers - Chemistry Class 12 [Video]. YouTube. Retrieved from [Link]

  • US4482755A. (1984). High yield process for preparing 4,4'-biphenol and para-alkylbenzenes. Google Patents.
  • ResearchGate. (n.d.). Study of Effect of Parameters on Separation of Cresol Isomers. Retrieved from [Link]

  • Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Laboratory Synthesis of 4,4'-Sulfonylbis(2-methylphenol)

Welcome to the Technical Support Center for the synthesis of 4,4'-Sulfonylbis(2-methylphenol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4,4'-Sulfonylbis(2-methylphenol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the laboratory-scale synthesis and scale-up of this important compound. Our approach is rooted in established chemical principles and practical, field-tested experience to ensure scientific integrity and successful experimental outcomes.

I. Overview of the Synthesis Pathway

The most common and industrially relevant method for synthesizing 4,4'-Sulfonylbis(2-methylphenol), also known as Bis(3-methyl-4-hydroxyphenyl)sulfone, is through the electrophilic aromatic substitution reaction between 2-methylphenol (o-cresol) and a sulfonating agent, typically concentrated sulfuric acid. This reaction is a variation of the well-known Friedel-Crafts reaction.[1]

The overall reaction can be summarized as follows:

2 equivalents of 2-methylphenol react with 1 equivalent of sulfuric acid to produce 4,4'-Sulfonylbis(2-methylphenol) and 2 equivalents of water.

The reaction proceeds via the formation of an electrophilic sulfur trioxide (SO₃) or a related species from sulfuric acid, which then attacks the electron-rich aromatic ring of o-cresol. The hydroxyl and methyl groups on the cresol ring are activating and ortho-, para-directing. The sulfonyl bridge is formed at the position para to the hydroxyl group, which is the most sterically accessible and electronically favorable position.

II. Detailed Experimental Protocol

This protocol is a comprehensive guide for the synthesis of 4,4'-Sulfonylbis(2-methylphenol). It is crucial to adhere to all safety precautions due to the corrosive nature of the reagents and the high reaction temperatures.

Materials and Reagents:

  • 2-Methylphenol (o-cresol), reagent grade

  • Concentrated sulfuric acid (98%)

  • Methanol, reagent grade

  • Activated carbon, decolorizing

  • Sodium hydroxide

  • Hydrochloric acid

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Heating mantle with a temperature controller

  • Mechanical stirrer

  • Condenser

  • Dean-Stark trap (or similar apparatus for water removal)

  • Dropping funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a Dean-Stark trap, and a dropping funnel, add 2-methylphenol. For every 1 mole of sulfuric acid to be used, it is recommended to use a molar excess of 2-methylphenol, typically in the range of 3 to 5 moles. This excess of the phenol helps to drive the reaction to completion and can also serve as a solvent.

  • Initiation of Reaction:

    • Begin stirring and heat the 2-methylphenol to approximately 130-140°C.

    • Once the temperature has stabilized, slowly add concentrated sulfuric acid from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.

  • Reaction Progression and Water Removal:

    • After the addition of sulfuric acid is complete, gradually increase the temperature to 160-180°C.

    • Water will be generated as a byproduct of the reaction and should be collected in the Dean-Stark trap. The removal of water is critical to drive the equilibrium towards the product side.

    • Maintain the reaction at this temperature for 4-6 hours, or until no more water is collected in the trap.

  • Work-up and Isolation of Crude Product:

    • After the reaction is complete, allow the mixture to cool to approximately 100°C.

    • Carefully and slowly pour the hot reaction mixture into a beaker containing a stirred mixture of ice and water. This will precipitate the crude 4,4'-Sulfonylbis(2-methylphenol).

    • Continue stirring until the mixture has reached room temperature.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with distilled water to remove any remaining acid and unreacted 2-methylphenol.

  • Purification by Recrystallization: [2][3][4]

    • The crude product can be purified by recrystallization from an aqueous methanol solution.

    • Dissolve the crude solid in a minimal amount of hot methanol.

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[3]

    • Perform a hot filtration to remove the activated carbon.

    • Slowly add hot water to the hot methanol solution until the solution becomes cloudy. Then add a small amount of methanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold aqueous methanol, and dry in a vacuum oven.

Alternative Purification via Alkaline Treatment:

  • Dissolve the crude product in a 10% aqueous sodium hydroxide solution.

  • Treat the solution with activated carbon and perform a hot filtration.

  • Cool the filtrate and slowly add hydrochloric acid with stirring to precipitate the purified product.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.

III. Troubleshooting Guide (Q&A Format)

This section addresses common issues that may arise during the synthesis of 4,4'-Sulfonylbis(2-methylphenol).

Q1: The yield of my reaction is very low. What are the possible causes and how can I improve it?

A1: Low yields in this reaction can be attributed to several factors:

  • Incomplete Reaction: The reaction is an equilibrium process. Insufficient heating time or inefficient water removal will result in a low conversion of reactants to products.

    • Solution: Ensure that the reaction is heated at the recommended temperature for an adequate amount of time and that water is continuously removed from the reaction mixture using a Dean-Stark trap or a similar setup.

  • Suboptimal Molar Ratio: An incorrect ratio of 2-methylphenol to sulfuric acid can lead to a lower yield.

    • Solution: Using a molar excess of 2-methylphenol (3-5 equivalents) can help to drive the reaction towards the product.

  • Side Reactions: At higher temperatures, side reactions such as sulfonation at other positions or polysulfonation can occur, reducing the yield of the desired product.

    • Solution: Carefully control the reaction temperature. While higher temperatures favor the formation of the desired 4,4'-isomer, excessively high temperatures can lead to degradation and side reactions.

Q2: My final product is off-white or colored. How can I decolorize it?

A2: The formation of colored impurities is common in Friedel-Crafts type reactions.

  • Solution: The most effective way to remove colored impurities is by treating the crude product with activated carbon during the purification step.[3] Dissolve the product in a suitable solvent (like hot methanol or aqueous sodium hydroxide), add a small amount of activated carbon, heat the mixture for a short period, and then perform a hot filtration to remove the carbon. Subsequent recrystallization should yield a white or near-white product.

Q3: I am observing the formation of a significant amount of an isomeric byproduct. How can I minimize this?

A3: The primary isomeric byproduct in this reaction is likely the 2,4'-Sulfonylbis(2-methylphenol). The formation of different isomers is influenced by both kinetic and thermodynamic control.[5]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the kinetically favored product may be formed, which might not be the desired 4,4'-isomer. The 4,4'-isomer is generally the thermodynamically more stable product.

  • Solution: Running the reaction at a higher temperature (e.g., 160-180°C) for a sufficient amount of time can promote the isomerization of the kinetically favored products to the more stable 4,4'-isomer.[5]

Q4: The product is difficult to crystallize. What can I do?

A4: Difficulty in crystallization can be due to the presence of impurities or the use of an inappropriate solvent system.

  • Solution:

    • Ensure the crude product is as clean as possible before attempting recrystallization. A preliminary wash with a non-polar solvent like hexane might help remove some organic impurities.

    • Experiment with different solvent systems for recrystallization. A mixture of a good solvent (like methanol or acetone) and a poor solvent (like water or heptane) often works well.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure product.

    • Ensure a slow cooling rate, as rapid cooling can lead to the formation of an oil or a very fine, impure precipitate.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the excess 2-methylphenol in the reaction?

A1: The excess 2-methylphenol serves two main purposes. Firstly, it acts as a solvent for the reaction, ensuring a homogeneous reaction mixture. Secondly, according to Le Chatelier's principle, using an excess of one reactant helps to drive the equilibrium of the reaction towards the formation of the product, thereby increasing the overall yield.

Q2: Why is the removal of water important for this synthesis?

A2: The reaction between 2-methylphenol and sulfuric acid is a condensation reaction that produces water as a byproduct. This is a reversible reaction. By removing water as it is formed, the reverse reaction is prevented, and the equilibrium is shifted to the right, favoring the formation of the desired 4,4'-Sulfonylbis(2-methylphenol).

Q3: What are the main safety precautions to consider for this synthesis?

A3:

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7] Work in a well-ventilated fume hood.

  • High Temperatures: The reaction is carried out at high temperatures, posing a risk of thermal burns. Use a heating mantle with a reliable temperature controller and handle hot glassware with appropriate clamps and heat-resistant gloves.

  • Exothermic Reaction: The addition of sulfuric acid to 2-methylphenol is exothermic. Add the acid slowly and monitor the temperature carefully to prevent a runaway reaction.

  • Handling 2-Methylphenol: 2-methylphenol (o-cresol) is toxic and corrosive.[7] Avoid inhalation of its vapors and contact with skin and eyes.[7]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the synthesized 4,4'-Sulfonylbis(2-methylphenol) can be confirmed using several analytical techniques:

  • Melting Point: The pure compound has a sharp melting point. A broad melting range indicates the presence of impurities. The reported melting point for 4,4'-Sulfonylbis(2-methylphenol) is 273-276 °C.[8]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy can confirm the chemical structure of the molecule by showing the characteristic signals for the aromatic protons, the methyl groups, and the carbon skeleton.

    • FTIR: Fourier-Transform Infrared spectroscopy can identify the presence of key functional groups, such as the O-H stretch of the phenolic hydroxyl group and the characteristic S=O stretches of the sulfonyl group.

    • Mass Spectrometry: This technique can be used to determine the molecular weight of the compound, confirming the molecular formula.[9][10]

V. Visualizations and Data

Table 1: Key Reaction Parameters and Their Impact

ParameterRecommended RangeRationale and Impact on Outcome
Molar Ratio (o-cresol : H₂SO₄) 3:1 to 5:1A higher ratio of o-cresol favors product formation and minimizes side reactions. It also acts as a solvent.
Reaction Temperature 160 - 180°CHigher temperatures favor the formation of the thermodynamically stable 4,4'-isomer and aid in water removal. Temperatures that are too high can lead to decomposition.
Reaction Time 4 - 6 hours (after H₂SO₄ addition)Sufficient time is required for the reaction to reach completion and for the isomerization to the desired product to occur.
Water Removal ContinuousEssential to drive the reaction equilibrium towards the product side.

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Reactants 1. Charge o-cresol (3-5 eq.) Heating 2. Heat to 130-140°C Reactants->Heating Addition 3. Add H₂SO₄ (1 eq.) slowly Heating->Addition Reaction 4. Heat to 160-180°C (4-6 hours) Addition->Reaction WaterRemoval 5. Collect water in Dean-Stark trap Reaction->WaterRemoval Cooling 6. Cool to ~100°C Reaction->Cooling Precipitation 7. Pour into ice-water Cooling->Precipitation Filtration 8. Vacuum filter crude product Precipitation->Filtration Washing 9. Wash with water Filtration->Washing Dissolution 10. Dissolve in hot aqueous methanol Washing->Dissolution Decolorization 11. Treat with activated carbon (optional) Dissolution->Decolorization HotFiltration 12. Hot filtration Decolorization->HotFiltration Crystallization 13. Cool to crystallize HotFiltration->Crystallization FinalFiltration 14. Vacuum filter pure product Crystallization->FinalFiltration Drying 15. Dry in vacuum oven FinalFiltration->Drying

Caption: A step-by-step workflow for the synthesis, work-up, and purification of 4,4'-Sulfonylbis(2-methylphenol).

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low Yield Observed CheckReactionTime Was reaction time adequate (4-6 hours at 160-180°C)? Start->CheckReactionTime CheckWaterRemoval Was water efficiently removed? CheckReactionTime->CheckWaterRemoval Yes IncreaseTime Increase reaction time. CheckReactionTime->IncreaseTime No CheckTemp Was the reaction temperature maintained at 160-180°C? CheckWaterRemoval->CheckTemp Yes ImproveWaterRemoval Ensure Dean-Stark trap is functioning correctly. CheckWaterRemoval->ImproveWaterRemoval No CheckRatio Was the molar ratio of o-cresol to H₂SO₄ correct? CheckTemp->CheckRatio Yes OptimizeTemp Optimize temperature control. CheckTemp->OptimizeTemp No AdjustRatio Use a higher excess of o-cresol. CheckRatio->AdjustRatio No

Caption: A logical flowchart for troubleshooting low product yield in the synthesis of 4,4'-Sulfonylbis(2-methylphenol).

VI. References

  • Cerda, M. F., et al. (2019). Aromatic sulphonation. Part 92. Sulphonation of the three methylphenols and the six dimethylphenols in concentrated aqueous sulphuric acid; and the lsomerization of some of the resulting sulphonic acids and of m-xylene-2-and o-xylene-3-sulphonic acid. Journal of the Chemical Society, Perkin Transactions 2.

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Baruch College, CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Wang, C., et al. (2013). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Waters Corporation. (2022). UPLC-QTOF Mass Spectrometry Detection of Four Endocrine Disrupting Chemicals (Methyl Paraben, 2,4-Dichlorophenoxyacetic acid, Monobutyl Phthalate, and Bisphenol A) in Urine of Filipino Women. UPM Institutional Repository.

Sources

Optimization

Overcoming challenges in the characterization of substituted polysulfones

Welcome to the technical support center for the characterization of substituted polysulfones (PSU). As a Senior Application Scientist, I understand that while functionalizing polysulfones opens up a world of applications...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of substituted polysulfones (PSU). As a Senior Application Scientist, I understand that while functionalizing polysulfones opens up a world of applications—from advanced membranes to biomaterials—it also introduces significant challenges in accurately characterizing these new materials.[1][2] This guide is structured to provide direct, actionable answers to common problems encountered in the lab. We will explore the root causes of these challenges and offer field-proven protocols to overcome them.

General Experimental Challenges

The introduction of functional groups onto the polysulfone backbone fundamentally alters its chemical and physical properties. This can complicate analysis that was routine for the parent polymer.

Question 1: Why is my substituted polysulfone no longer soluble in common solvents like chloroform or NMP, and how do I find a suitable solvent?

Answer:

The solubility of a polymer is governed by the principle of "like dissolves like." Unmodified polysulfone is relatively hydrophobic and dissolves in a range of aprotic solvents. However, adding polar or charged functional groups (e.g., sulfonic acid, quaternary ammonium salts) drastically increases the polymer's polarity.[3]

  • Causality: Ionic groups like sulfonate (-SO₃H) or phosphonium (-PR₃⁺) introduce strong intermolecular forces (ion-ion, ion-dipole, hydrogen bonding).[1] These forces require a solvent with a high dielectric constant and strong solvating power to overcome, rendering traditional solvents like chloroform (CHCl₃) or even N,N-Dimethylformamide (DMF) ineffective. The polymer chains may prefer to aggregate with each other rather than interact with a less polar solvent.

Troubleshooting Guide: Systematic Solvent Selection

  • Assess the Substitution: Identify the nature of your functional group. Is it acidic, basic, or ionic? This is your primary guide.

  • Start with Highly Polar Aprotic Solvents: For highly polar or charged polysulfones, begin with solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc).[4][5]

  • Use Additives for Ionic Polymers: If solubility in DMAc or DMSO is still limited, especially for ion-exchange polymers, the addition of a simple salt (e.g., 0.05 M Lithium Bromide, LiBr) can be highly effective.[6][7] The salt ions shield the charges on the polymer chains, preventing aggregation and promoting dissolution.

  • Consider Temperature: Gently heating the mixture (e.g., to 50-70 °C) can increase the rate of dissolution.[5] Always do this in a sealed vial to prevent solvent evaporation.

  • Be Patient: High molecular weight polymers dissolve slowly. Allow samples to stir or gently agitate for up to 24 hours before concluding insolubility.[5]

Substituent Type Primary Solvents Secondary Solvents / Additives Typical Ineffective Solvents
Unmodified PSU Chloroform, Dichloromethane, THF, NMP, DMAc-Water, Alcohols, Hexane
Sulfonated (sPSU) DMSO, DMAcDMAc + LiBr, Methanol (for high sulfonation)Chloroform, THF, Hexane
Quaternized / Cationic DMSO, DMAc, Methanol/Water mixturesNMP + LiBrChloroform, THF, Hexane
Chloromethylated Chloroform, THF, DMAc-Water, Alcohols

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is critical for confirming the identity and degree of substitution. However, substituted polysulfones often yield poor-quality spectra.

Question 2: My ¹H NMR spectrum has very broad, poorly resolved peaks. How can I get sharp signals?

Answer:

Peak broadening in polymer NMR is a classic problem stemming from two main sources: restricted molecular motion and polymer aggregation.

  • Causality: Unlike small molecules that tumble rapidly in solution, long polymer chains move more slowly. This inefficient molecular motion leads to faster signal decay (short T₂ relaxation) and, consequently, broader peaks. Functional groups can exacerbate this by causing chains to aggregate via hydrogen bonding or ionic interactions, further slowing their movement and broadening signals.[1]

Troubleshooting Guide: Improving NMR Spectral Resolution

  • Optimize the Solvent: This is the most critical step. The polymer must be fully dissolved, not just suspended. For sulfonated or quaternized PSU, deuterated DMSO (DMSO-d₆) is often a superior choice to chloroform-d (CDCl₃).[8][9]

  • Increase the Temperature: Running the NMR experiment at an elevated temperature (e.g., 50-100 °C) has a dual benefit: it reduces the solvent viscosity and provides thermal energy to break up polymer aggregates, leading to faster molecular tumbling and sharper peaks.

  • Reduce Polymer Concentration: A high concentration increases viscosity and the likelihood of aggregation. Prepare samples at a lower concentration (e.g., 5-10 mg/mL) and increase the number of scans to compensate for the weaker signal.

  • Check for Paramagnetic Impurities: Trace metals from catalysts or reagents can cause significant peak broadening. If suspected, washing the polymer or passing the NMR solution through a small plug of silica or celite can help.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow

Section 2: Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is essential for determining molecular weight (MW) and polydispersity (PDI), which are critical indicators of a successful polymerization and directly influence material properties.[6][7]

Question 3: Why is my GPC/SEC giving me an unexpectedly low molecular weight and a broad, tailing peak for my sulfonated polysulfone?

Answer:

This is a common artifact caused by unintended interactions between the polymer and the GPC column's stationary phase.

  • Causality: GPC/SEC is supposed to separate molecules based purely on their hydrodynamic volume (size in solution). However, the stationary phase of many columns has residual active sites (often silanols) that can interact with polar or charged groups on the polymer. For a sulfonated polysulfone, the anionic -SO₃⁻ groups can adsorb onto the column material, delaying the polymer's elution. Since later elution times correspond to smaller molecules, this interaction makes the measured molecular weight appear artificially low and causes significant peak tailing.

Troubleshooting Guide: Achieving Ideal GPC/SEC Separation

  • Mobile Phase Modification is Key: The most robust solution is to add a salt to your mobile phase (eluent).[6] For analyses in DMAc or NMP, adding 0.05 M to 0.1 M Lithium Bromide (LiBr) or Lithium Chloride (LiCl) is standard practice.[10] The salt ions saturate the interactive sites on both the polymer and the column, ensuring separation occurs by size alone.

  • Elevate the Temperature: Running the GPC system at an elevated temperature (e.g., 50-80 °C) reduces eluent viscosity, promotes polymer solubility, and can help minimize adsorptive interactions.[6]

  • Choose the Right Column: Use columns specifically designed for polar polymers and solvents (e.g., PLgel, GRAM).[6]

  • Filter Your Sample: Always filter your sample solution through a 0.2 or 0.45 µm PTFE filter before injection to prevent particulates from damaging the column.

Standard Protocol: GPC/SEC of Substituted Polysulfones
  • System Preparation:

    • Mobile Phase: Prepare a solution of N,N-Dimethylacetamide (DMAc) with 0.05 M LiBr.[6] Degas the mobile phase thoroughly.

    • Instrument: Agilent 1260 Infinity II or similar.

    • Columns: Two Agilent PLgel MIXED-C columns (or equivalent) in series, preceded by a guard column.

    • Temperature: Set column and detector oven to 70 °C.[6]

    • Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index (RI) Detector.

  • Sample Preparation:

    • Dissolve the dried polymer in the mobile phase (DMAc + LiBr) to a concentration of 2-3 mg/mL.[6]

    • Allow to dissolve completely (may take several hours).

    • Filter the solution through a 0.45 µm PTFE syringe filter.

  • Calibration:

    • Create a calibration curve using narrow PDI Polymethyl Methacrylate (PMMA) or Polystyrene (PS) standards. Ensure the standards are appropriate for the chosen mobile phase.

  • Analysis:

    • Inject 50-100 µL of the filtered sample solution.

    • Process the resulting chromatogram using the PMMA/PS calibration curve to determine Mn, Mw, and PDI (Mw/Mn).

Section 3: Thermal Analysis (TGA & DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for assessing the thermal stability and glass transition temperature (Tg), which define the material's operational limits.[3][11]

Question 4: My TGA curve shows an initial weight loss at a low temperature (~100-200 °C) before the main decomposition. Is my polymer unstable?

Answer:

This is usually not a sign of polymer instability, but rather the loss of residual solvent or absorbed water.

  • Causality: Highly polar or hygroscopic polymers, like sulfonated polysulfones, can trap significant amounts of solvent (e.g., DMSO) or absorb moisture from the atmosphere.[12] TGA measures any mass change, so it will detect the loss of these volatiles at their respective boiling points, well before the polymer backbone begins to degrade (typically >400 °C for PSU).[8]

Question 5: The glass transition (Tg) in my DSC scan is weak, broad, or at a lower temperature than I expected. What's wrong?

Answer:

The Tg can be difficult to detect and is highly sensitive to the presence of residual solvent and the polymer's thermal history.

  • Causality:

    • Residual Solvent: Trapped solvent molecules act as a plasticizer, inserting themselves between polymer chains and increasing free volume.[12] This allows the chains to become mobile at a lower temperature, effectively suppressing the Tg. A 1-2% residual solvent content can lower the Tg by 10-20 °C or more.[12]

    • Thermal History: The way a polymer sample was cooled or dried can create internal stresses that affect the heat flow measurement during the DSC scan.

    • Substitution: The functional groups themselves can alter chain mobility. Bulky groups may increase Tg, while flexible side chains might decrease it.

Troubleshooting Guide: Accurate Thermal Analysis

  • Thoroughly Dry Your Sample: Before any thermal analysis, dry the polymer sample in a vacuum oven at a temperature well above the boiling point of any potential residual solvents but safely below the expected Tg (e.g., 120-150 °C for 24 hours).

  • Use a "Heat-Cool-Heat" Cycle in DSC: This is the most reliable way to get a clear Tg.

    • First Heat Scan: Run the sample from room temperature to ~40 °C above the expected Tg. This erases the sample's prior thermal history and drives off any remaining trace volatiles.

    • Cool Scan: Cool the sample back down at a controlled rate (e.g., 10 °C/min).

    • Second Heat Scan: Run the heating scan again at the same rate. The Tg measured from this second scan is the most accurate and reproducible value.[13]

  • Optimize TGA/DSC Parameters:

    • Heating Rate: A standard rate is 10 or 20 °C/min.[1][8]

    • Atmosphere: Use an inert atmosphere (Nitrogen) to prevent oxidative degradation.[8]

    • Sample Size: Use a small sample size (5-10 mg) to ensure uniform heating.

Section 4: Mechanical Testing

Question 6: My solvent-cast films for tensile testing are brittle and give inconsistent results. How can I improve their quality?

Answer:

The quality of mechanical property data is entirely dependent on the quality of the test specimen. Brittleness and inconsistency in solvent-cast films are almost always due to residual solvent or improper film formation.

  • Causality: Even small amounts of residual solvent can act as a plasticizer, leading to lower tensile strength and modulus but potentially higher elongation at break.[12] If the solvent evaporates too quickly during casting, it can build internal stresses into the film, leading to brittleness and premature failure during testing. Incomplete dissolution (micro-gels) will also create stress concentration points.

Troubleshooting Guide: Preparing High-Quality Polymer Films

  • Ensure Complete Dissolution: The polymer must be fully dissolved to form a homogenous film. Any undissolved particles will act as defects.

  • Control Solvent Evaporation: This is crucial. Cast the polymer solution onto a perfectly level, clean glass plate. Cover the plate with a petri dish lid or similar object, leaving a small gap for slow solvent exchange. This slow evaporation process (which can take 24-72 hours) minimizes internal stress.

  • Thorough Post-Casting Drying: After the film is peeled from the substrate, it must be dried under vacuum for an extended period (e.g., 48-72 hours) at an elevated temperature (but below Tg) to remove all residual solvent.[12]

  • Check for Uniform Thickness: Measure the film thickness at multiple points on your dog-bone specimen. Significant variation will lead to inconsistent results.

Troubleshooting Decision Tree for Inconsistent Mechanical Data

Mechanical_Troubleshooting

References

  • Investigation of Mechanical Properties of Polysulfone Blends. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Quinteros-Lara, C. M., et al. (2023). Quaternized Polysulfone as a Solid Polymer Electrolyte Membrane with High Ionic Conductivity for All-Solid-State Zn-Air Batteries. Polymers, 15(15), 3289. MDPI. Available at: [Link]

  • Gatto, F., et al. (2022). NMR Investigation of Water Molecular Dynamics in Sulfonated Polysulfone/Layered Double Hydroxide Composite Membranes for Proton Exchange Membrane Fuel Cells. Membranes, 12(12), 1251. MDPI. Available at: [Link]

  • Characterization of Polysulfone and Polyethersulfone with GPC/SEC. (n.d.). LabRulez LCMS. Retrieved January 27, 2026, from [Link]

  • The effect of sulfonated polysulfone on the compatibility and structure of polyethersulfone-based blend membranes. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Filimon, A., et al. (2023). Structure-Bioactivity Relationship of the Functionalized Polysulfone with Triethylphosphonium Pendant Groups: Perspective for Biomedical Applications. International Journal of Molecular Sciences, 24(4), 3349. NIH. Available at: [Link]

  • ¹H-NMR spectrum of (a) polysulphone and (b) chloromethylated polysulfone (CMPSU). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Bukin, A., et al. (2023). Structure, Thermal, and Mechanical Behavior of the Polysulfone Solution Impregnated Unidirectional Carbon Fiber Yarns. Polymers, 15(23), 4619. MDPI. Available at: [Link]

  • Roca, E., et al. (2011). Characterization of polysulfone and polysulfone/vanillin microcapsules by 1H NMR spectroscopy, solid-state 13C CP/MAS-NMR spectroscopy, and N2 adsorption-desorption analyses. ACS Applied Materials & Interfaces, 3(11), 4348-56. PubMed. Available at: [Link]

  • Characterization Effect of Polysulfone Membranes with Different Molecular Weight of Polyethylene Glycol Additives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Characterization of Polysulfone and Polyethersulfone with GPC/SEC. (n.d.). Agilent. Retrieved January 27, 2026, from [Link]

  • Serbanescu, O.S., et al. (2020). Polysulfone functionalized membranes: Properties and challenges. Materials Today Chemistry, 17, 100302. SRUC Pure. Available at: [Link]

  • Effect of Polyphenylsulfone and Polysulfone Incompatibility on the Structure and Performance of Blend Membranes for Ultrafiltration. (2021). Polymers, 13(19), 3394. NIH. Available at: [Link]

  • Polysulfone functionalized membranes: Properties and challenges. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Polymer-to-Solvent Reference Table for GPC/SEC. (2016). Agilent. Available at: [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 27, 2026, from [Link]

  • Problem Solving With Thermal Analysis. (n.d.). The Madison Group. Retrieved January 27, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Cytotoxicity of 4,4'-Sulfonylbis(2-methylphenol) and Bisphenol S

An In-Depth Technical Guide for Researchers In the ongoing search for safer alternatives to Bisphenol A (BPA), a host of structurally similar compounds have been introduced into industrial applications. Among these are B...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

In the ongoing search for safer alternatives to Bisphenol A (BPA), a host of structurally similar compounds have been introduced into industrial applications. Among these are Bisphenol S (BPS) and its methylated analogue, 4,4'-Sulfonylbis(2-methylphenol), also referred to in scientific literature as DMBPS. This guide provides a comparative analysis of the cytotoxic profiles of these two compounds, synthesizing available experimental data to offer a nuanced understanding for researchers, scientists, and drug development professionals. While both are considered BPA alternatives, emerging evidence suggests they are not without their own toxicological concerns, exhibiting distinct mechanisms and potencies of cellular disruption.

Introduction to the Analogues

Bisphenol S (BPS) , with the chemical formula C12H10O4S, is widely used in the manufacturing of polycarbonate plastics, epoxy resins, and thermal paper.[1] Its sulfone-based structure was initially believed to confer greater stability and resistance to leaching compared to BPA. However, its increased environmental persistence and detection in human populations have raised significant health concerns.

4,4'-Sulfonylbis(2-methylphenol) (DMBPS) is a derivative of BPS, characterized by the addition of two methyl groups to the phenolic rings (C14H14O4S).[2][3] This structural modification can alter the compound's physicochemical properties, potentially influencing its biological activity and toxicological profile. It is crucial to understand whether such modifications mitigate or exacerbate the cytotoxic effects observed with BPS.

Comparative Cytotoxicity: An Evidence-Based Assessment

Direct comparative studies on the cytotoxicity of BPS and DMBPS are limited, yet insightful data can be drawn from available research. A key study by Fic et al. (2013) evaluated the effects of several bisphenol analogues, including BPS and DMBPS, on the viability of the human hepatoma cell line, HepG2. The findings indicated that at concentrations up to 100 μmol L-1, neither BPS nor DMBPS significantly reduced cell viability after a 24-hour exposure period.[4][5] This suggests a relatively low acute cytotoxic potential for both compounds in this specific cell line and timeframe.

However, the absence of overt cytotoxicity does not imply a lack of biological effect. The same study revealed a more subtle, yet significant, difference in their genotoxic potential. DMBPS was found to induce a transient increase in DNA strand breaks after just 4 hours of exposure, an effect that was not observed with BPS until the 24-hour mark.[4][6] This suggests that DMBPS may have a more rapid onset of genotoxicity compared to BPS.

While the data on DMBPS is sparse, BPS has been more extensively studied. In various cell lines, BPS has demonstrated cytotoxic effects, often at higher concentrations or over longer exposure periods. For instance, studies have shown that BPS can induce cytotoxicity in a dose-dependent manner in different cell types, with its potency being generally lower than that of other BPA analogues like BPAF.

Mechanistic Insights into Cytotoxicity

The cellular mechanisms underlying the toxicity of these compounds, while not fully elucidated for DMBPS, have been increasingly characterized for BPS. A recurring theme in BPS-induced cytotoxicity is the induction of oxidative stress and subsequent apoptosis .

BPS exposure has been shown to increase the production of reactive oxygen species (ROS), leading to cellular damage. This oxidative stress can, in turn, trigger apoptotic pathways, leading to programmed cell death. In contrast, there is a lack of specific studies investigating the role of oxidative stress and apoptosis in the context of DMBPS cytotoxicity.

The genotoxic effects observed with both compounds in the comet assay suggest an interaction with cellular DNA, either directly or indirectly. For DMBPS, the rapid and transient DNA damage could indicate a different mechanism of interaction or a more efficient DNA repair response compared to the sustained damage seen with BPS.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxicity of 4,4'-Sulfonylbis(2-methylphenol) and Bisphenol S. It is important to note the limited availability of data for 4,4'-Sulfonylbis(2-methylphenol).

CompoundCell LineAssayConcentrationExposure TimeObserved EffectReference
4,4'-Sulfonylbis(2-methylphenol) (DMBPS) HepG2Cell ViabilityUp to 100 µmol/L24 hoursNo significant effect on cell viability[4][5]
HepG2Comet Assay0.1 - 10 µmol/L4 hoursTransient increase in DNA strand breaks[4][6]
Bisphenol S (BPS) HepG2Cell ViabilityUp to 100 µmol/L24 hoursNo significant effect on cell viability[4][5]
HepG2Comet Assay0.1 - 10 µmol/L24 hoursSignificant DNA damage[4][6]

Experimental Protocols

To facilitate further research in this area, a standardized protocol for assessing the cytotoxicity of bisphenol analogues using the MTT assay is provided below.

MTT Assay for Cell Viability

1. Cell Seeding:

  • Culture the desired cell line (e.g., HepG2) in appropriate media.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of media.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Exposure:

  • Prepare stock solutions of 4,4'-Sulfonylbis(2-methylphenol) and Bisphenol S in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations.

  • Remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds to the respective wells. Include a vehicle control (media with DMSO) and a negative control (media only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization and Measurement:

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing the Pathways

Generalized Bisphenol-Induced Cytotoxicity Pathway

BPS_Cytotoxicity_Pathway cluster_cell Cellular Environment BPS Bisphenol Compound (BPS or DMBPS) ROS Increased ROS (Oxidative Stress) BPS->ROS DNA_Damage DNA Damage (Genotoxicity) BPS->DNA_Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria->Apoptosis Cytotoxicity Cytotoxicity & Reduced Viability Apoptosis->Cytotoxicity Cytotoxicity_Workflow start Start: Cell Culture seeding Cell Seeding (96-well plate) start->seeding exposure Compound Exposure (24h, 48h, 72h) seeding->exposure assay Cytotoxicity Assay (e.g., MTT, LDH) exposure->assay readout Data Acquisition (Plate Reader) assay->readout analysis Data Analysis (% Viability, IC50) readout->analysis end End: Comparative Results analysis->end

Caption: Experimental workflow for in vitro cytotoxicity assessment.

References

  • Fic, A., et al. (2013). Mutagenicity and DNA damage of bisphenol A and its structural analogues in HepG2 cells. Arhiv za higijenu rada i toksikologiju, 64(1), 189-200. [Link]

  • National Toxicology Program. (2015). Protocol for Systematic Review of Bisphenol A (BPA) Analogues. [Link]

  • Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: a systematic review and comparison of the hormonal activity of bisphenol A substitutes. Environmental health perspectives, 123(7), 643–650. [Link]

  • PubChem. (n.d.). 4,4'-sulfonylbis(2-methylphenol). [Link]

  • ResearchGate. (n.d.). Viability of HepG2 cells exposed to bisphenols, as determined by... [Link]

  • Endocrine Disruptor List. (n.d.). 4,4'-sulphonyldiphenol, Bisphenol S (BPS). [Link]

Sources

Comparative

The Unseen Endocrine Activity of BPA Substitutes: A Comparative Guide to 4,4'-Sulfonylbis(2-methylphenol)

Introduction: The Pressing Need for Safer Alternatives to Bisphenol A Bisphenol A (BPA) has been a cornerstone of the polymer industry for decades, integral to the production of polycarbonate plastics and epoxy resins. H...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Safer Alternatives to Bisphenol A

Bisphenol A (BPA) has been a cornerstone of the polymer industry for decades, integral to the production of polycarbonate plastics and epoxy resins. However, a growing body of scientific evidence has raised concerns about its role as an endocrine-disrupting chemical (EDC). This has led to a market shift towards "BPA-free" products, and consequently, the introduction of various BPA substitutes. This guide provides a critical comparison of the endocrine activity of one such substitute, 4,4'-Sulfonylbis(2-methylphenol), also known by various synonyms including BPS-M, TGSA, and dBPS. Our focus is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in the pursuit of safer chemical alternatives.

The central thesis of this guide is that a simple "BPA-free" label does not inherently equate to a lack of endocrine-disrupting potential. A rigorous, evidence-based evaluation of BPA alternatives is paramount to avoid "regrettable substitutions," where one hazardous chemical is simply replaced by another with a similar or even more detrimental toxicological profile. Here, we delve into the comparative endocrine activity of 4,4'-Sulfonylbis(2-methylphenol), contrasting its effects with those of the well-characterized BPA.

Comparative Endocrine Activity: A Data-Driven Analysis

The endocrine-disrupting effects of BPA are primarily mediated through its interaction with nuclear hormone receptors, most notably the estrogen receptor alpha (ERα) and the androgen receptor (AR). To provide a clear and objective comparison, the following table summarizes the available in vitro data on the endocrine activity of 4,4'-Sulfonylbis(2-methylphenol) relative to BPA.

CompoundAssay TypeEndpointResultPotency (Relative to Control)Reference
Bisphenol A (BPA) Estrogen Receptor (ERα) Transcriptional ActivationAgonistEstrogenicEC50: ~10⁻⁶ M[1]
4,4'-Sulfonylbis(2-methylphenol) Estrogen Receptor (ERα) Transcriptional ActivationAgonistInactive No significant activation[1]
Bisphenol A (BPA) Androgen Receptor (AR) Transcriptional ActivationAntagonistAnti-androgenicIC50: ~10⁻⁶ - 10⁻⁵ M[2]
4,4'-Sulfonylbis(2-methylphenol) Androgen Receptor (AR) Transcriptional ActivationAntagonistAnti-androgenic Identified as a new antiandrogen[2][3]

Key Insights from the Data:

  • Lack of Estrogenic Activity: Multiple studies have demonstrated that 4,4'-Sulfonylbis(2-methylphenol) does not exhibit agonistic activity towards the estrogen receptor α (ERα)[1]. This is a significant point of differentiation from BPA, which is a well-established estrogen mimic.

  • Anti-Androgenic Potential: Research has identified 4,4'-Sulfonylbis(2-methylphenol) as a novel antiandrogen[2][3]. This means it can inhibit the biological effects of androgens, such as testosterone, by blocking the androgen receptor. While BPA also exhibits anti-androgenic activity, the discovery of this property in a BPA substitute underscores the importance of comprehensive toxicological profiling.

Signaling Pathways: A Visual Explanation

To understand the mechanisms underlying these endocrine activities, it is crucial to visualize the signaling pathways of the estrogen and androgen receptors.

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds HSP Heat Shock Proteins (HSP) ER->HSP Releases E2_ER E2-ER Complex ERE Estrogen Response Element (ERE) E2_ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates

Caption: Estrogen Receptor Signaling Pathway.

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds HSP_AR Heat Shock Proteins (HSP) AR->HSP_AR Releases Testo_AR Testosterone-AR Complex ARE Androgen Response Element (ARE) Testo_AR->ARE Binds to DNA Transcription_AR Gene Transcription ARE->Transcription_AR Initiates

Caption: Androgen Receptor Signaling Pathway.

Experimental Methodologies: Ensuring Scientific Rigor

The reliability of the comparative data presented hinges on the robustness of the experimental assays employed. Below are detailed, step-by-step protocols for the key in vitro bioassays used to assess estrogenic and androgenic activity.

Androgen Receptor (AR) Transcriptional Activation Assay (Adapted from OECD 458)

This assay identifies substances that can act as agonists (activators) or antagonists (inhibitors) of the human androgen receptor.

Experimental Workflow Diagram:

AR_Assay_Workflow plate_cells 1. Plate AR-responsive cells in 96-well plates incubate1 2. Incubate for 24 hours plate_cells->incubate1 prepare_compounds 3. Prepare serial dilutions of test compounds & controls incubate1->prepare_compounds treat_cells 4. Expose cells to compounds prepare_compounds->treat_cells incubate2 5. Incubate for 20-24 hours treat_cells->incubate2 lyse_cells 6. Lyse cells incubate2->lyse_cells measure_luciferase 7. Measure luciferase activity lyse_cells->measure_luciferase analyze_data 8. Analyze data to determine agonist/antagonist activity measure_luciferase->analyze_data

Caption: Androgen Receptor Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line stably expressing the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

    • Plate the cells in 96-well microplates at a predetermined density and allow them to attach and grow for 24 hours.

  • Preparation of Test Compounds:

    • Prepare a stock solution of the test compound (e.g., 4,4'-Sulfonylbis(2-methylphenol)) and positive/negative controls in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for testing.

  • Cell Treatment:

    • For agonist testing, add the diluted test compounds directly to the cells.

    • For antagonist testing, co-expose the cells to the test compounds and a fixed concentration of a known androgen agonist (e.g., testosterone or R1881).

  • Incubation:

    • Incubate the treated plates for 20-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luciferase Assay:

    • After incubation, lyse the cells to release the luciferase enzyme.

    • Add a luciferase substrate and measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity relative to the vehicle control for agonist activity.

    • Calculate the percent inhibition of the agonist-induced luciferase activity for antagonist activity.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values from the concentration-response curves.

Estrogen Receptor (ER) Activity Assessment: The E-Screen Assay (MCF-7 Cell Proliferation)

The E-Screen assay is a widely used method to assess the estrogenic or anti-estrogenic potential of chemicals by measuring their effect on the proliferation of the human breast cancer cell line MCF-7.

Step-by-Step Protocol:

  • Cell Maintenance and Hormone Deprivation:

    • Maintain MCF-7 cells in a standard growth medium.

    • Prior to the assay, switch the cells to a hormone-free medium (e.g., phenol red-free medium with charcoal-stripped serum) for at least 48-72 hours to deplete endogenous estrogens and synchronize the cells.

  • Cell Seeding:

    • Trypsinize and seed the hormone-deprived MCF-7 cells into 96-well plates at a low density.

  • Preparation of Test Compounds:

    • Prepare serial dilutions of the test substance and controls (17β-estradiol as a positive control, and an anti-estrogen like ICI 182,780 for antagonist testing).

  • Cell Treatment:

    • For estrogenic (agonist) testing, add the diluted test compounds to the cells.

    • For anti-estrogenic (antagonist) testing, co-treat the cells with the test compounds and a fixed, sub-maximal concentration of 17β-estradiol.

  • Incubation:

    • Incubate the plates for 6-7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation:

    • At the end of the incubation period, quantify the cell number using a suitable method such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Data Analysis:

    • Calculate the proliferative effect (PE) as the fold increase in cell number in treated wells compared to control wells.

    • For agonists, determine the EC50 value from the dose-response curve. For antagonists, determine the IC50 value.

Conclusion: A Call for Comprehensive Safety Assessment

The available evidence suggests that 4,4'-Sulfonylbis(2-methylphenol) may present a different endocrine activity profile compared to BPA. Notably, its lack of estrogenic agonism is a significant advantage. However, its newly identified anti-androgenic activity warrants further investigation to fully understand its potential health implications.

This guide underscores the critical need for a multi-faceted approach to evaluating the safety of BPA substitutes. Relying solely on the absence of one specific endocrine activity (e.g., estrogenicity) is insufficient. A comprehensive assessment should include a battery of in vitro and in vivo assays to probe for a wide range of potential endocrine-disrupting effects. As researchers and drug development professionals, it is our responsibility to champion this rigorous, science-driven approach to ensure that the move away from BPA is a genuine step towards safer products and a healthier future.

References

  • Kolšek, K., et al. (2014). Screening of bisphenol A, triclosan and paraben analogues as modulators of the glucocorticoid and androgen receptor activities. Chemosphere, 10.1016/j.chemosphere.2014.05.027. [Link]

  • Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113–122. [Link]

  • K., et al. (2015). Screening of bisphenol A, triclosan and paraben analogues as modulators of the glucocorticoid and androgen receptor activities. Chemosphere. [Link]

  • K. S. (2019). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. Toxicological Sciences. [Link]

  • OECD. (2023). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Peterlin Mašič, L., et al. (2016). Influence of metabolism on endocrine activities of bisphenol S. Chemosphere. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Bisphenol Detection

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative in Bisphenol Monitoring Bisphenol A (BPA) and its analogues are compounds of significant public health inte...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative in Bisphenol Monitoring

Bisphenol A (BPA) and its analogues are compounds of significant public health interest due to their widespread use in the manufacturing of polycarbonate plastics and epoxy resins found in countless consumer products, including food contact materials.[1] As endocrine-disrupting chemicals, their potential to interfere with hormonal systems has prompted regulatory bodies like the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA) to establish stringent limits on their presence in consumer goods.[2] This regulatory landscape necessitates the use of highly reliable and accurately validated analytical methods to ensure consumer safety and regulatory compliance.

This guide provides an in-depth comparison of common and emerging analytical techniques for bisphenol detection. It is structured to not only present methodologies but to explain the scientific rationale behind their selection and validation. As Senior Application Scientists, we understand that true confidence in analytical data comes not from a single method's performance, but from a robust cross-validation framework that ensures accuracy, reproducibility, and fitness-for-purpose across different analytical platforms. This document will delve into the principles of cross-validation, offering detailed protocols and comparative data to empower researchers in selecting and validating the most appropriate methods for their specific needs.

Methodological Foundations: An Overview of Bisphenol Detection Techniques

The choice of an analytical method for bisphenol detection is a critical decision, driven by factors such as the required sensitivity, the complexity of the sample matrix, throughput needs, and cost considerations. The primary methods employed in modern laboratories can be broadly categorized into confirmatory and screening techniques.

Confirmatory Methods: These are highly selective and sensitive techniques that provide unambiguous identification and quantification of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard, LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for detecting trace levels of bisphenols in complex matrices like food and biological samples.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful confirmatory technique, GC-MS provides excellent separation and identification capabilities. A key consideration for GC-MS is that bisphenols, being polar and non-volatile, require a chemical derivatization step to increase their volatility for gas-phase analysis.[3]

Screening Methods: These methods are typically faster and more cost-effective, making them suitable for high-throughput analysis of large numbers of samples. Positive results from screening methods are often confirmed using a confirmatory technique.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay-based technique offers high throughput and simplicity. While it can be very sensitive, its specificity may be lower than chromatographic methods, with the potential for cross-reactivity with structurally similar compounds.[4]

  • Biosensors: Emerging biosensor technologies, particularly electrochemical and optical sensors, promise rapid, portable, and highly sensitive detection of bisphenols.[5] These methods are an area of active research and development.

The Principle of Cross-Validation: Establishing Analytical Equivalence

Method validation, as outlined in authoritative guidelines like the International Council for Harmonisation (ICH) Q2(R1), is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated with acceptable accuracy, precision, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-validation takes this a step further by directly comparing the performance of two or more distinct analytical methods. The goal is to determine if a new or alternative method (e.g., a high-throughput ELISA) provides results that are equivalent or acceptably comparable to an established reference method (e.g., LC-MS/MS). This is critical when, for instance, transferring a method between labs, introducing a faster screening tool, or updating to a newer technology.

The logic of a cross-validation study involves analyzing the same set of samples with both methods and then statistically evaluating the correlation, agreement, and any potential bias between the results.

Diagram 1: Cross-Validation Logic Flow Reference Reference Method Analysis (e.g., LC-MS/MS) Data Generate Datasets (Concentration Values) Reference->Data New New/Alternative Method Analysis (e.g., ELISA) New->Data Samples Identical Set of Samples (Spiked and Real-World) Samples->Reference Samples->New Stats Statistical Comparison - Correlation (r²) - Bland-Altman Plot (Bias) - Paired t-test Data->Stats Conclusion Conclusion on Method Equivalence (Acceptable Agreement?) Stats->Conclusion

Caption: Logical flow of a cross-validation study.

Comparative Performance of Bisphenol Detection Methods

The choice of method is a trade-off between various performance characteristics. While LC-MS/MS is the benchmark for sensitivity and specificity, methods like ELISA offer significant advantages in speed and cost for large-scale screening.

ParameterLC-MS/MSGC-MSELISABiosensors (Electrochemical)
Principle Chromatographic separation followed by mass-based detection of parent and fragment ions.Chromatographic separation of volatile derivatives followed by mass-based detection.Antigen-antibody binding with an enzymatic colorimetric or fluorescent signal.Catalytic oxidation or specific binding event on an electrode surface causing a measurable electrical signal.
Sample Prep Moderate to complex (e.g., SPE, QuEChERS).[8]Complex (requires derivatization).[9][10]Simple to moderate (dilution, potential clean-up).[4]Minimal (often direct measurement).[5]
LOD/LOQ Very Low (sub ng/mL to pg/mL).[11]Low (ng/L to µg/L range).[12]Low (ng/mL range).[2]Very Low (nM to pM range).[5]
Specificity Very HighHighModerate to High (potential cross-reactivity).[4]High (dependent on recognition element).
Throughput Low to ModerateLow to ModerateHighPotentially Very High
Cost/Sample HighHighLowPotentially Very Low
Primary Use Confirmatory, quantitative analysis, research.Confirmatory, quantitative analysis.Screening, semi-quantitative/quantitative analysis.Rapid screening, point-of-use testing.

Experimental Protocols: A Practical Guide

To ensure scientific integrity, methodologies must be detailed and reproducible. Below are representative protocols for the confirmatory LC-MS/MS method and the screening ELISA method.

Protocol 1: Confirmatory Analysis by LC-MS/MS for BPA in Canned Food

This protocol is a synthesized example based on common procedures for analyzing BPA that has migrated into the liquid portion of canned goods.[13]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To isolate BPA from the complex food matrix and concentrate it for sensitive detection.

  • Steps:

    • Homogenize the liquid portion of the canned food sample.

    • Take a 2 mL aliquot of the homogenized liquid, mix with 4 mL of methanol, and vortex for 1 minute.[8]

    • Centrifuge the mixture at 3000 rpm for 10 minutes. Collect the supernatant.[8]

    • Condition an SPE cartridge (e.g., Strata-X) with 4 mL of methanol, followed by 4 mL of ultrapure water.[8]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 4 mL of ultrapure water to remove interfering substances.[8]

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the BPA from the cartridge with 4 mL of methanol.[8]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.[8]

    • Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 water/methanol) for LC-MS/MS analysis.[8]

2. LC-MS/MS Instrumentation and Conditions

  • Objective: To chromatographically separate BPA from other compounds and detect it with high specificity and sensitivity using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 5mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A typical gradient would start at a lower percentage of organic phase (e.g., 25% B), ramp up to a high percentage (e.g., 95-100% B) to elute the BPA, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 10 µL.[9]

  • MS/MS Conditions:

    • Ionization Mode: ESI Negative.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for BPA for confident identification and quantification (e.g., precursor ion m/z 227 -> product ions).[11]

Diagram 2: LC-MS/MS Workflow for BPA Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Canned Food Liquid Sample Extract Solvent Extraction (Methanol) Sample->Extract Clean Solid-Phase Extraction (SPE Clean-up) Extract->Clean Concentrate Evaporation & Reconstitution Clean->Concentrate LC HPLC Separation (C18 Column) Concentrate->LC Inject MS ESI Source (Ionization) LC->MS MSMS Tandem MS (MRM Detection) MS->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Typical workflow for BPA analysis by LC-MS/MS.

Protocol 2: Screening Analysis by Competitive ELISA

This protocol describes a general competitive ELISA procedure for the semi-quantitative or quantitative screening of BPA.

1. Reagent Preparation

  • Prepare wash buffer (e.g., PBS with 0.05% Tween 20), standards (from a stock solution of BPA in a suitable solvent), and sample dilutions as specified by the kit manufacturer.

2. ELISA Procedure

  • Objective: To determine the concentration of BPA in a sample based on its competition with a known amount of enzyme-labeled BPA for a limited number of antibody binding sites.

  • Steps:

    • Add 50 µL of standard solutions or prepared samples to the appropriate wells of the BPA-antibody-coated microplate.

    • Add 50 µL of HRP-conjugate (BPA-enzyme conjugate) to each well.

    • Incubate the plate for 60 minutes at room temperature. During this time, free BPA in the sample and the BPA-enzyme conjugate compete for binding to the immobilized anti-BPA antibodies.

    • Wash the plate 4-5 times with wash buffer to remove all unbound reagents.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes in the dark. The enzyme converts the substrate to a blue-colored product.

    • Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of BPA in the sample.

Cross-Validation in Practice: A Case Study of ELISA vs. LC-MS/MS

The ultimate test of a screening method's utility is its agreement with a confirmatory method. A study on BPA in the liquid portions of various canned foods provides an excellent example of such cross-validation. In this research, samples were analyzed using both a commercial BPA ELISA kit and a validated LC-MS/MS method. The results demonstrated a strong agreement between the two techniques, validating the use of the simpler ELISA as a reliable tool for routine monitoring and large-scale screening of dietary exposure to BPA from canned foods.[2][6]

This agreement is crucial because it allows laboratories to adopt a tiered approach:

  • Screening: Use the high-throughput, cost-effective ELISA to rapidly analyze a large number of samples.

  • Confirmation: Any samples that test positive or are close to the regulatory limit can then be subjected to confirmatory analysis by LC-MS/MS for unambiguous quantification.

This strategy optimizes resource allocation without compromising data quality and public health protection.

Conclusion and Future Perspectives

The robust analysis of bisphenols is a cornerstone of food safety and regulatory science. While LC-MS/MS remains the definitive reference method for its unparalleled specificity and sensitivity, its operational complexity and cost necessitate the use of complementary techniques. High-throughput screening methods like ELISA, when properly validated against a reference method, provide a powerful and efficient solution for routine monitoring. A study confirming the agreement between ELISA and LC/MS/MS results for BPA in canned foods validates this tiered approach.[2]

Looking forward, the continued development of advanced biosensors and other rapid detection technologies holds the promise of even faster, more portable, and potentially more sensitive on-site analysis. However, regardless of the technology, the principles of rigorous method validation and cross-validation described in this guide will remain the bedrock of analytical confidence. It is through this diligent, evidence-based approach that scientists can provide the trustworthy data needed to protect public health and support the development of safer products.

References

  • Baird, D., & Wepasnick, K. (2011). GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. Journal of Chemical Education, 88(6), 803-806. Available from: [Link]

  • Cariati, F., D’Ugo, E., Bonfrate, V., et al. (2022). Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Foods, 11(23), 3853. Available from: [Link]

  • Czarczynska-Goslinska, B., Lemanowicz, A., Lodyga-Chruscinska, E., et al. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Environmental Science and Pollution Research, 27, 29288–29302. Available from: [Link]

  • Dreolin, N., Aznar, M., & Moret, S. (n.d.). DEVELOPMENT AND VALIDATION OF A LC-MS/MS METHOD FOR THE ANALYSIS OF BISPHENOL A IN POLYETHYLENE TEREPHTHALATE. Available from: [Link]

  • Eltem, R., & Isildak, I. (2020). Recent Advances in Electrochemical Sensors and Biosensors for Detecting Bisphenol A. Critical Reviews in Analytical Chemistry, 51(6), 557-573. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available from: [Link]

  • Ferrara, F., & Gherardi, S. (2019). Analytical methods for the determination of bisphenol A in food. Current Analytical Chemistry, 15(6), 633-647. Available from: [Link]

  • Fukata, H., Miyagawa, H., Yamazaki, N., & Mori, C. (2006). Comparison of Elisa- And LC-MS-Based Methodologies for the Exposure Assessment of Bisphenol A. Toxicology Mechanisms and Methods, 16(8), 427-430. Available from: [Link]

  • Grumetto, L., & Montesano, D. (2019). A new solvent extraction method with gas chromatography–Mass spectrometry for bisphenol a determination in canned foods. Acta Chromatographica, 31(1), 38-44. Available from: [Link]

  • Jakimska, A., Konieczna, L., Tomczak, J., & Zembrzuska, J. (2010). DERIVATIZATION AND GAS CHROMATOGRAPHY - LOW RESOLUTION MASS SPECTROMETRY OF BISPHENOL A. Journal of the Serbian Chemical Society, 75(11), 1523-1534. Available from: [Link]

  • Kim, H., Abdul-Rashed, F., & Park, Y. (2019). Bisphenol A (BPA) in liquid portions of canned foods obtained from domestic and Asian markets in the United States. Environmental Disease, 4(1), 6. Available from: [Link]

  • Liao, C., & Kannan, K. (2013). Concentrations and profiles of bisphenol A and other bisphenol analogues in foodstuffs from the United States and their implications for human exposure. Journal of Agricultural and Food Chemistry, 61(19), 4655-4662. Available from: [Link]

  • Maragou, N. C., Lampi, E. N., Rosenberg, E., & Thomaidis, N. S. (2020). Determination of Bisphenol A in Canned Food by Microwave Assisted Extraction, Molecularly Imprinted Polymer-Solid Phase Extraction and Liquid Chromatography-Mass Spectrometry. Journal of Chromatography B, 1136, 121938. Available from: [Link]

  • Pivnenko, K., Pedersen, G. A., & Biedermann, S. (2015). Bisphenol A and its structural analogues in household waste paper. Waste Management, 44, 39-47. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Voutsa, D., Hartmann, C., & Scheringer, M. (2023). Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices. Foods, 12(15), 2931. Available from: [Link]

  • Yang, Y., & Lee, J. (2014). Development and validation of an LC-MS/MS method for simultaneous quantitative analysis of free and conjugated bisphenol A in human urine. Biomedical Chromatography, 28(5), 686-693. Available from: [Link]

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Molecules, 26(16), 4930. Available from: [Link]

  • Zhang, Z., Al-Alam, J., & Smesny, S. (2019). Comparison of Elisa- And LC-MS-Based Methodologies for the Exposure Assessment of Bisphenol A. Toxicology Mechanisms and Methods, 16(8), 427-430. Available from: [Link]

  • Zhang, H., Yang, X., Wang, Y., et al. (2011). Determination of bisphenol A in foods using GC/MS. Journal of Chromatographic Science, 49(7), 544-548. Available from: [Link]

  • Ziółkowska, A., & Wesołowski, M. (2022). Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS). Applied Sciences, 12(19), 9573. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Mechanical Properties of Modified Epoxy Resins

Epoxy resins are a cornerstone of high-performance composites, adhesives, and coatings, prized for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] However, their inherent brittlen...

Author: BenchChem Technical Support Team. Date: February 2026

Epoxy resins are a cornerstone of high-performance composites, adhesives, and coatings, prized for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] However, their inherent brittleness can be a significant drawback in applications requiring high fracture toughness and impact resistance.[1][2] This has led to the development of a wide array of modified epoxy resins, engineered to overcome this limitation without compromising their desirable properties.

This guide provides a comprehensive framework for benchmarking the mechanical properties of these modified epoxy resins. It is designed for researchers, scientists, and drug development professionals who seek to understand and evaluate the performance of these materials in a systematic and objective manner. We will delve into the key mechanical properties, the standardized testing methodologies, and the interpretation of the resulting data.

The Trade-Off: Toughness vs. Stiffness

A fundamental concept in the modification of epoxy resins is the trade-off between toughness and stiffness. Generally, increasing the toughness of an epoxy resin, often through the incorporation of toughening agents like rubber elastomers or thermoplastic polymers, can lead to a decrease in its stiffness (modulus) and strength.[1] This inverse relationship is a critical consideration in material selection and design. For instance, a study on epoxy-glass composites modified with carbonisate found that an increase in the filler content led to higher surface hardness but lower impact resistance, demonstrating this classic trade-off.[3]

Key Mechanical Properties and Standardized Test Methods

To comprehensively evaluate a modified epoxy resin, a suite of mechanical tests must be performed. The American Society for Testing and Materials (ASTM) provides a robust set of standardized test methods for polymer matrix composites, ensuring consistency and comparability of data across different studies and laboratories.[4][5][6]

Tensile Properties

Tensile testing provides fundamental information about a material's strength and stiffness under tension. The key parameters obtained from a tensile test are:

  • Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.

  • Young's Modulus (Elastic Modulus): A measure of a material's stiffness, representing the ratio of stress to strain in the elastic region.

  • Elongation at Break: The percentage increase in length that a material undergoes before it breaks.

Standard Test Method: ASTM D3039/D3039M is the preferred standard for determining the tensile properties of polymer matrix composite materials.[5][7]

Experimental Insights: The introduction of flexible molecular chains, such as thermoplastic polyurethane (TPU), can significantly enhance the toughness of epoxy resins. Studies have shown that TPU/epoxy composites exhibit a notable increase in elongation at break and tensile strength compared to unmodified epoxy.[8] For example, one study reported a 22.3% improvement in tensile strength and a 15.3% increase in elongation at break after thermal cycling.[8] Conversely, the orientation of reinforcing fibers plays a crucial role. Carbon fiber-reinforced epoxy composites tested at a 0° fiber direction have shown average tensile strengths around 470 MPa, which can increase to 520 MPa at a 90° direction.[9]

Flexural Properties

Flexural testing, or the three-point bend test, evaluates a material's behavior under a bending load.[10] This is particularly relevant for applications where the material will be subjected to bending forces. The primary properties measured are:

  • Flexural Strength: The maximum stress a material can withstand at its outermost fiber on the tension side during bending before it fractures.

  • Flexural Modulus: A measure of a material's stiffness in bending.[10][11]

Standard Test Method: ASTM D7264/D7264M is the standard test method for determining the flexural properties of polymer matrix composite materials.[7]

Experimental Insights: The addition of modifiers can have a significant impact on flexural properties. For instance, the incorporation of a silane coupling agent (KH550) in an epoxy resin has been shown to increase the maximum bending stress by 104.57% and the bending modulus by 190.97%.[12] Similarly, bio-based epoxy resin formulations containing cardanol have exhibited flexural strength values up to 77.3 ± 1.3 MPa and flexural modulus values up to 2.50 ± 0.06 GPa.[13] However, environmental conditions like moisture can degrade flexural properties. One study found that the flexural modulus of an unfilled epoxy decreased by 87% after being soaked in water.[14]

Impact Strength

Impact strength, or toughness, is a measure of a material's ability to absorb energy and plastically deform without fracturing when subjected to a sudden load.[15] This is a critical property for applications where the material may experience sudden impacts.

Standard Test Methods: The Charpy and Izod impact tests are the most common methods for determining the impact strength of materials.[16] These pendulum-based tests measure the energy absorbed by a notched specimen during fracture.[16]

Experimental Insights: Increasing the content of certain fillers can negatively affect impact strength. For example, in a study on epoxy-glass composites, an increase in carbonisate content from 0% to 7.5% resulted in a systematic decrease in impact strength.[3] The highest average impact strength recorded was 51.23 kJ/m², while the lowest was 38.46 kJ/m².[3] Conversely, the addition of toughening agents like thermoplastic polyurethane (TPU) can significantly improve impact strength. One study demonstrated a 47.8% increase in the impact strength of TPU/epoxy composites compared to unmodified epoxy.[8]

Data Presentation and Comparison

To facilitate a clear and objective comparison of different modified epoxy resins, it is essential to present the experimental data in a structured and easily digestible format.

Comparative Data Table of Modified Epoxy Resins
Mechanical PropertyTest StandardUnmodified Epoxy (Control)Modification A (e.g., TPU Toughened)Modification B (e.g., Carbon Fiber Reinforced)Modification C (e.g., POSS Nano-modified)
Tensile Strength (MPa) ASTM D3039Typical ValueIncreased by ~22%[8]316.94 - 689[17][18]Varies
Young's Modulus (GPa) ASTM D3039Typical ValueIncreased by ~10%[8]58 - 79[18]Increased by ~27%[19]
Elongation at Break (%) ASTM D3039Typical ValueIncreased by ~15%[8]VariesVaries
Flexural Strength (MPa) ASTM D7264Typical ValueVariesUp to 77.3[13]Increased by ~105%[12]
Flexural Modulus (GPa) ASTM D7264Typical ValueVariesUp to 2.50[13]Increased by ~191%[12]
Impact Strength (kJ/m²) Charpy/IzodTypical ValueIncreased by ~48%[8]38.46 - 51.23[3]Varies

Note: The values presented are illustrative and can vary significantly based on the specific formulation, processing conditions, and reinforcement type.

Experimental Protocols: A Step-by-Step Approach

The following sections provide detailed methodologies for the key mechanical tests, ensuring a self-validating system for generating reliable data.

Tensile Testing Protocol (based on ASTM D3039)
  • Specimen Preparation:

    • Prepare flat, rectangular test specimens with a constant cross-section. The dimensions should adhere to the specifications in ASTM D3039.

    • Ensure that the specimens are free from any surface defects, such as scratches or voids, which could act as stress concentrators.

    • For anisotropic materials, the orientation of the specimen relative to the material's principal axes must be carefully controlled and recorded.

  • Test Setup:

    • Use a universal testing machine equipped with grips that can securely hold the specimen without inducing premature failure at the clamping points.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

  • Test Procedure:

    • Mount the specimen in the grips of the testing machine, ensuring proper alignment.

    • Apply a tensile load to the specimen at a constant crosshead speed until failure occurs.

    • Record the load and extension data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

    • Determine the Young's modulus from the slope of the initial linear portion of the stress-strain curve.

    • Calculate the elongation at break from the extension at the point of fracture.

Flexural Testing Protocol (based on ASTM D7264)
  • Specimen Preparation:

    • Prepare rectangular beam specimens with dimensions as specified in ASTM D7264. .

  • Test Setup:

    • Use a universal testing machine with a three-point or four-point bending fixture. The span length should be set according to the standard.

  • Test Procedure:

    • Place the specimen on the supports of the bending fixture.

    • Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a predetermined deflection.

    • Record the load and deflection data throughout the test.

  • Data Analysis:

    • Calculate the flexural strength using the appropriate formula for a three-point or four-point bending test.

    • Calculate the flexural modulus from the slope of the initial linear portion of the load-deflection curve.[10]

Impact Testing Protocol (Charpy Method)
  • Specimen Preparation:

    • Prepare notched specimens according to the dimensions specified in the relevant ASTM standard (e.g., ASTM D6110 for Charpy impact resistance of plastics).

    • The notch is critical as it creates a stress concentration point to promote a brittle fracture.

  • Test Setup:

    • Use a Charpy impact testing machine.

    • Raise the pendulum to a specific height to achieve a known potential energy.

  • Test Procedure:

    • Place the specimen on the supports in the testing machine, with the notch facing away from the pendulum.

    • Release the pendulum, allowing it to swing down and strike the specimen.

  • Data Analysis:

    • The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after breaking the specimen.

    • The impact strength is typically reported in units of energy per unit area (e.g., kJ/m²).

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for ensuring the reproducibility and validity of the results.

experimental_workflow cluster_prep Material Preparation cluster_specimen Specimen Machining cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison Resin Epoxy Resin Formulation Mixing Mixing & Degassing Resin->Mixing Modifier Modifier Selection Modifier->Mixing Curing Curing Mixing->Curing Tensile_Specimen Tensile Specimens (ASTM D3039) Curing->Tensile_Specimen Flexural_Specimen Flexural Specimens (ASTM D7264) Curing->Flexural_Specimen Impact_Specimen Impact Specimens (Charpy/Izod) Curing->Impact_Specimen Tensile_Test Tensile Test Tensile_Specimen->Tensile_Test Flexural_Test Flexural Test Flexural_Specimen->Flexural_Test Impact_Test Impact Test Impact_Specimen->Impact_Test Data_Analysis Data Analysis Tensile_Test->Data_Analysis Flexural_Test->Data_Analysis Impact_Test->Data_Analysis Comparison Comparative Benchmarking Data_Analysis->Comparison

Caption: Experimental workflow for benchmarking modified epoxy resins.

Conclusion

The systematic benchmarking of modified epoxy resins is crucial for advancing their application in demanding fields. By adhering to standardized test methods, carefully controlling experimental variables, and presenting data in a clear and comparative manner, researchers and scientists can make informed decisions about material selection and development. The interplay between toughness, stiffness, and strength is a key consideration, and a comprehensive testing regime is necessary to fully characterize the performance of these advanced materials.

References

  • Relationship Between Hardness and Impact Strength of Epoxy–Glass Composites Modified with Carbonisate from MDF Pyrolysis. MDPI. Available at: [Link]

  • Flexural strength and modulus of the cured epoxy resins. ResearchGate. Available at: [Link]

  • The comparison of tensile strength results of epoxy composite by volume percent of glass fiber. ResearchGate. Available at: [Link]

  • Enhanced Mechanical and Thermal Properties of Epoxy Resins Through Hard–Soft Biphasic Synergistic Toughening with Modified POSS/Polysulfide Rubber. MDPI. Available at: [Link]

  • D4762 Standard Guide for Testing Polymer Matrix Composite Materials. ASTM International. Available at: [Link]

  • (PDF) Mechanical Behavior of Toughened Epoxy Structural Adhesives for Impact Applications. ResearchGate. Available at: [Link]

  • ASTM D4762 - Standard Guide For Testing Polymer Matrix Composite Materials. Scribd. Available at: [Link]

  • Analyzing the Tensile Strength of Carbon Fiber-Reinforced Epoxy Composites Using LabVIEW Virtual Instrument. Materiale Plastice. Available at: [Link]

  • Mechanical Behavior of Epoxy Resin Polymers and Their Application in Civil Engineering. Crimson Publishers. Available at: [Link]

  • Tensile Property of Carbon Reinforced Epoxy Composites for Different Directions. DergiPark. Available at: [Link]

  • Composite Materials Test Methods. Intertek. Available at: [Link]

  • Modelling the flexural properties of filled epoxy: Effects of volume fraction. E3S Web of Conferences. Available at: [Link]

  • D3410/D3410M Standard Test Method for Compressive Properties of Polymer Matrix Composite Materials with Unsupported Gage Section by Shear Loading. ASTM International. Available at: [Link]

  • Mechanical Behavior of Toughened Epoxy Structural Adhesives for Impact Applications. MDPI. Available at: [Link]

  • The mechanical properties of epoxy resin composites modified by compound modification. AIP Publishing. Available at: [Link]

  • Tensile tests on composite laminates: testing configuration. ResearchGate. Available at: [Link]

  • Understanding Flexural Modulus: Guide to Material Rigidity. Atlas Fibre. Available at: [Link]

  • Testing Polymer Matrix Composite Materials1. ASTM International. Available at: [Link]

  • Comparison of tensile strength of different carbon fabric reinforced epoxy composites. Scielo. Available at: [Link]

  • Understanding flexural modulus: guild to material rigidity. Hongda Insulation Materials. Available at: [Link]

  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI. Available at: [Link]

  • Enhancing the mechanical strength and toughness of epoxy resins with linear POSS nano-modifiers. Royal Society of Chemistry. Available at: [Link]

  • Charpy and Izod Impact Tests. YASUDA SEIKI SEISAKUSHO, LTD. Available at: [Link]

  • Impact strength of epoxy resin specimens. ResearchGate. Available at: [Link]

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